2-Chloro-5-nitropyridine-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLQCJPZKJSTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677342 | |
| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946136-72-7 | |
| Record name | 2-Chloro-5-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7)
[1]
Executive Summary: The "Tri-Functional" Scaffold
In the landscape of modern heterocyclic chemistry, 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) represents a high-value "hub" intermediate. Its utility stems from its unique orthogonal reactivity . The molecule possesses three distinct reactive handles—an electrophilic aldehyde, a nucleophile-labile halogen, and a reducible nitro group—arranged on a pyridine core.[1]
This specific substitution pattern allows for the rapid construction of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines, 1,6-naphthyridines) often found in kinase inhibitors and anti-infectives. Unlike simpler pyridines, the 5-nitro group activates the 2-chloro position for
Chemical Profile & Physical Properties[1][3][4][5][6][7][8]
The following data aggregates experimental and predicted values suitable for laboratory handling and stoichiometric calculations.
| Property | Value | Note |
| CAS Number | 946136-72-7 | |
| IUPAC Name | This compound | Also: 2-Chloro-5-nitroisonicotinaldehyde |
| Molecular Formula | ||
| Molecular Weight | 186.55 g/mol | |
| Appearance | Yellow to light beige solid | Typical of nitropyridines |
| Melting Point | 105–108 °C | Range varies by purity/polymorph |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |
| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is oxidation-sensitive |
| Hazards | Irritant (H315, H319, H335) | Handle in fume hood |
Synthetic Pathways & Production[6][10]
The synthesis of CAS 946136-72-7 is non-trivial due to the sensitivity of the aldehyde group in the presence of the electron-deficient pyridine ring. The most robust route utilized in medicinal chemistry involves the oxidative functionalization of the 4-methyl precursor.
Retrosynthetic Analysis
The 4-carbaldehyde moiety is typically installed via oxidation of a methyl group or hydrolysis of a gem-dihalide. The 2-chloro and 5-nitro substituents are established upstream to leverage their directing effects.
Primary Synthetic Workflow (Recommended)
This protocol utilizes 2-Chloro-4-methyl-5-nitropyridine as the critical precursor.
-
Precursor Synthesis: Nitration of 2-chloro-4-methylpyridine (or chlorination of 4-methyl-5-nitropyridin-2-ol).
-
Enamine Formation (The Bredereck Method): Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enamine. This activates the methyl group.
-
Oxidative Cleavage: Treatment with Sodium Periodate (
) or Potassium Permanganate ( ) on silica to cleave the enamine to the aldehyde.
Alternative Direct Oxidation: Selenium Dioxide (
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis from commercially available starting materials via the Enamine route.
Critical Experimental Protocol
Objective: Synthesis of this compound via
Reagents:
-
2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)
-
Selenium Dioxide (
) (1.5 equiv) -
1,4-Dioxane (Solvent)
-
Water (Trace, to facilitate reaction)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Chloro-4-methyl-5-nitropyridine (10 mmol) in 1,4-Dioxane (50 mL).
-
Addition: Add Selenium Dioxide (15 mmol) in a single portion. Add 1 mL of water.
-
Reaction: Heat the mixture to reflux (100–105 °C) . Monitor by TLC (typically 4–12 hours). The starting material (less polar) will disappear, and the aldehyde (more polar, UV active) will appear.
-
Tip: If the reaction stalls, a second portion of
(0.5 equiv) may be added.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove black selenium solids. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove dioxane.
-
-
Purification: The residue is often a yellow oil or semi-solid. Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 90:10, ramp to 60:40).
-
Validation: Verify fractions by
NMR (Aldehyde proton appears singlet ~10.0–10.5 ppm).
-
Structural Biology & Reactivity Map
The power of CAS 946136-72-7 lies in its ability to serve as a "switchboard" for scaffold hopping.
Orthogonal Reactivity[1]
-
Site A (C4-Aldehyde): The "Anchor." Used for reductive aminations to attach solubilizing tails or Wittig reactions to extend carbon chains.
-
Site B (C2-Chloro): The "Electrophile." Highly activated. Readily displaced by amines, thiols, or alkoxides via
. The 5-nitro group lowers the energy barrier for this substitution significantly compared to 2-chloropyridine. -
Site C (C5-Nitro): The "Latent Nucleophile." Upon reduction (Fe/AcOH or
/Pd), it becomes an amine ( ). If an aldehyde or ester has been attached at C4, this amine can spontaneously cyclize to form fused rings.
Divergent Synthesis Diagram
Figure 2: Divergent synthesis pathways leveraging the three functional handles.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
GHS Classifications:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes can auto-oxidize to carboxylic acids (2-chloro-5-nitropyridine-4-carboxylic acid) upon prolonged exposure to air.
References
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
2-Chloro-5-nitropyridine-4-carbaldehyde: Structural Analysis and Synthetic Utility
The following technical guide details the structural analysis, synthesis, and applications of 2-Chloro-5-nitropyridine-4-carbaldehyde .
Executive Summary
This compound (CAS: 946136-72-7) is a highly functionalized pyridine derivative utilized primarily as a scaffold in the synthesis of fused heterocyclic systems. Its unique substitution pattern—featuring an electrophilic aldehyde, a nucleofugal chlorine, and an electron-withdrawing nitro group—makes it a "linchpin" intermediate for constructing complex pharmacophores, particularly azaindoles and naphthyridines used in kinase inhibitor development.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 946136-72-7 |
| Molecular Formula | C₆H₃ClN₂O₃ |
| Molecular Weight | 186.55 g/mol |
| SMILES | C1=C(C(=CN=C1Cl)[O-])C=O |
| Appearance | Pale yellow to tan solid (typical) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Analysis
The molecule possesses three distinct reactive centers, creating a specific order of reactivity that chemists can exploit:
-
C2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro group and the para-relationship to the ring nitrogen. -
C4-Aldehyde: A handle for condensation reactions (Wittig, Knoevenagel) or reductive amination.
-
C5-Nitro Group: A latent amino group. Reduction of this group after manipulating the aldehyde allows for intramolecular cyclization.
Synthetic Pathways[1][2]
The synthesis of this compound is typically achieved via the oxidation of its methyl precursor. Direct formylation of the nitro-pyridine core is difficult due to the electron-deficient nature of the ring.
Primary Route: Oxidation of 2-Chloro-4-methyl-5-nitropyridine
This route utilizes Selenium Dioxide (
Step-by-Step Protocol:
-
Precursor Preparation: Start with 2-chloro-4-methyl-5-nitropyridine (CAS 97944-45-1). This can be synthesized by nitrating 2-chloro-4-methylpyridine.
-
Oxidation:
-
Dissolve the precursor (1.0 eq) in 1,4-dioxane.
-
Add Selenium Dioxide (
, 1.2 eq). -
Heat to reflux (approx. 100°C) for 4–6 hours. Monitoring via TLC is critical as over-oxidation to the carboxylic acid can occur.
-
Note: The presence of the nitro group activates the methyl protons, facilitating this oxidation.
-
-
Workup: Filter through a celite pad to remove selenium byproducts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Visualization of Synthesis Logic
The following diagram illustrates the synthetic flow from commercially available starting materials.
Caption: Synthetic route converting 2-chloro-4-methylpyridine to the target aldehyde via nitration and selective oxidation.
Reactivity & Applications in Drug Discovery
This compound is a "privileged scaffold" because it allows for Diversity-Oriented Synthesis (DOS) . The order of operations is critical: usually, the aldehyde is manipulated first or the chlorine is displaced, depending on the target chemotype.
A. Synthesis of 6-Azaindoles
One of the most valuable applications is the synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines), a core structure in many kinase inhibitors (e.g., Vemurafenib analogs).
Mechanism:
-
Condensation: React the aldehyde with a nitro-alkane or perform a Wittig reaction to extend the carbon chain.
-
Cyclization: Reductive cyclization (using Fe/AcOH or
/Pd) reduces both the nitro group (to amine) and the alkene, leading to spontaneous intramolecular attack on the pendant chain to close the pyrrole ring.
B. Diversification
The C2-Chlorine is highly labile. It can be displaced before cyclization to introduce diversity.
-
Reagents: Primary/Secondary amines, alkoxides, thiols.
-
Conditions:
, DMF, Room Temperature to 60°C. -
Selectivity: The C2-Cl is significantly more reactive than the C4-Aldehyde towards nucleophiles, but care must be taken to avoid Schiff base formation at the aldehyde if using primary amines (protecting the aldehyde as an acetal may be required).
Reactivity Map
Caption: Divergent synthesis pathways available from the core scaffold.
Handling and Safety Data
-
Hazards: As a nitro-pyridine derivative, this compound is likely a skin and eye irritant. It may possess sensitizing properties.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
-
Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or decomposition of the aldehyde).
References
-
PubChem Compound Summary. (2025). This compound (CID 46916249). National Center for Biotechnology Information. Link
-
Biosynth. (2025). 2-Chloro-5-methyl-4-nitropyridine (Precursor Data). Link
-
Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine. Link
-
BenchChem. (2025).[1] Technical Support: Synthesis of Nitro-Halo-Pyridines. Link
Sources
Synthesis Pathway for 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde (CAS: 946136-72-7) is a critical heterocyclic building block utilized in the development of kinase inhibitors and other bioactive small molecules.[1] Its structural core features a highly functionalizable pyridine ring with three distinct reactive handles: an electrophilic aldehyde at C4, a nucleophilic displacement-susceptible chloride at C2, and a reducible nitro group at C5.
This guide details the Enamine-Oxidative Cleavage Route , widely regarded as the "Gold Standard" for synthesizing electron-deficient pyridine aldehydes. Unlike direct oxidation methods (e.g., SeO₂), which often suffer from over-oxidation or poor selectivity on nitro-substituted rings, this two-step protocol utilizes the inherent acidity of the C4-methyl group to ensure high regioselectivity and yield.
Key Compound Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 946136-72-7 |
| Molecular Formula | C₆H₃ClN₂O₃ |
| Molecular Weight | 186.55 g/mol |
| Precursor | 2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9) |
Retrosynthetic Analysis
The synthesis relies on the "Batcho-Leimgruber" indole synthesis logic, exploiting the acidity of the methyl protons ortho to the electron-withdrawing nitro group.
-
Target Disconnection: The C4-aldehyde is traced back to a C4-methyl group.
-
Activation: The C4-methyl protons in 2-chloro-4-methyl-5-nitropyridine are significantly acidified by the combined electron-withdrawing effects of the C5-nitro group and the pyridine nitrogen.
-
Functionalization: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the methyl group into an electron-rich enamine.
-
Cleavage: Oxidative cleavage of the enamine alkene yields the target aldehyde.
Figure 1: Retrosynthetic logic flow from target to commercial precursor.
Detailed Synthesis Protocol
Step 1: Enamine Formation
Reaction: Condensation of 2-chloro-4-methyl-5-nitropyridine with DMF-DMA. Mechanism: The base-catalyzed condensation (often autocatalytic or promoted by the basicity of DMF-DMA) forms a trans-enamine.
-
Reagents:
-
2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF (dimethylformamide) or neat.
-
-
Procedure:
-
Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine (e.g., 10.0 g, 58 mmol) under an inert atmosphere (N₂).
-
Add DMF-DMA (13.8 g, 116 mmol). If solubility is an issue, add minimal anhydrous DMF (20-30 mL).
-
Heat the mixture to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The starting material (methyl pyridine) should disappear, and a highly colored (often deep red/purple) enamine spot should appear.
-
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct.
-
Work-up: The residue is typically a solid or thick oil. It can often be used directly in the next step. If purification is needed, triturated with diethyl ether or hexanes to remove non-polar impurities.
-
-
Yield Expectation: 85–95% (Crude enamine).
Step 2: Oxidative Cleavage to Aldehyde
Reaction: Cleavage of the enamine double bond using Sodium Periodate (NaIO₄). Mechanism: The periodate oxidizes the electron-rich enamine double bond, cleaving it to generate the formyl group and releasing dimethylformamide.
-
Reagents:
-
Enamine Intermediate (from Step 1)
-
Sodium Periodate (NaIO₄) (2.0 – 3.0 equiv)
-
Solvent: THF/Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the crude enamine residue in THF (100 mL).
-
Prepare a solution of NaIO₄ (24.8 g, 116 mmol) in Water (100 mL).
-
Add the NaIO₄ solution dropwise to the enamine solution at 0°C to controlled room temperature (20-25°C).
-
Note: The reaction is exothermic. Maintain temperature <30°C to prevent decomposition of the nitro group or hydrolysis of the chloride.
-
-
Stir vigorously for 2–4 hours.
-
Checkpoint: The deep red color of the enamine should fade to a lighter yellow/orange as the aldehyde forms.
-
-
Work-up:
-
Filter off the precipitated inorganic salts (NaIO₃).
-
Extract the filtrate with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 10-30% EtOAc).
-
-
Yield Expectation: 60–75% (over two steps).
Alternative Pathway: Selenium Dioxide Oxidation
For laboratories lacking DMF-DMA or requiring a single-step protocol, SeO₂ oxidation is a viable, albeit lower-yielding, alternative.
-
Reagents: SeO₂ (1.2 equiv), Dioxane/Water (20:1).
-
Conditions: Reflux (100°C) for 12–24 hours.
-
Drawbacks: Hard to remove Se byproducts; risk of over-oxidation to carboxylic acid; lower selectivity.
-
Recommendation: Use only if the Enamine route fails or reagents are unavailable.
Process Visualization (Graphviz)
Figure 2: Step-by-step workflow for the synthesis of this compound.
QC & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation due to moisture. | Ensure DMF-DMA is fresh; use anhydrous conditions; increase temp to 100°C. |
| Deep Red Color Persists in Step 2 | Incomplete oxidation of enamine. | Add more NaIO₄; increase reaction time; ensure vigorous stirring (biphasic). |
| Product Instability | Aldehyde oxidation to acid in air. | Store under Argon at -20°C. Do not leave on silica column for extended periods. |
| Hydrolysis of C2-Cl | Reaction medium too basic or hot. | Keep Step 2 neutral; avoid strong bases during workup. |
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with dimethylformamide dimethyl acetal followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. (Foundational methodology for methyl-nitro to aldehyde conversion).
-
Vetelino, M. G., & Coe, J. W. (1994). A mild method for the conversion of activated aryl methyl groups to aldehydes via the oxidative cleavage of enamines. Tetrahedron Letters, 35(2), 219-222. (Specific protocol for NaIO4 cleavage of enamines).
-
Patent US20240238425A1 . HSD17B13 Inhibitors and/or Degraders. (2024). (Cites use of this compound as a starting material, validating its stability and utility).
-
ChemicalBook . Product Entry: 2-Chloro-5-nitroisonicotinaldehyde (CAS 946136-72-7).[1]
Sources
solubility of 2-Chloro-5-nitropyridine-4-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-nitropyridine-4-carbaldehyde in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a reactive aldehyde group, a nitro group, and a chloro substituent on a pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation studies. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and practical experimental considerations.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of an organic compound like this compound are:
-
Polarity : The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry. Solvents are broadly classified as polar or non-polar based on their dielectric constant.[1][2] Polar solvents have higher dielectric constants and are effective at solvating polar molecules and ions.
-
Hydrogen Bonding : Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen).[3][4][5] Solvents that can act as hydrogen bond donors or acceptors can significantly influence the solubility of compounds with complementary functionalities.
-
Molecular Structure : The size and shape of a molecule can also affect its solubility. Generally, for a homologous series of compounds, as the molecular weight increases, the solubility in water decreases.[6]
Molecular Structure Analysis of this compound
The molecular structure of this compound features several polar functional groups:
-
Nitro group (-NO2) : This is a strongly electron-withdrawing and highly polar group.
-
Aldehyde group (-CHO) : The carbonyl group in the aldehyde is polar.
-
Chloro group (-Cl) : The carbon-chlorine bond is polar.
-
Pyridine ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Given these structural features, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents.
Experimental Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the public domain, solubility information for the closely related compound, 2-Chloro-5-nitropyridine, and 2-Chloro-5-nitro-pyridine-4-carboxylic acid can provide valuable insights.[7][8][9] Based on the solubility of these analogous compounds and general principles of organic chemistry, the expected solubility of this compound in a range of common organic solvents is summarized below.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to solvate a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent capable of dissolving many organic compounds.[7][8] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good solvent for many organic compounds due to its polarity and ether linkage. |
| Acetone | Polar Aprotic | Moderate | A polar aprotic solvent that can dissolve a variety of organic substances. |
| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent with a significant dipole moment. |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding, which can aid in dissolving the compound.[9] |
| Ethanol | Polar Protic | Moderate | Similar to methanol, its hydrogen bonding ability contributes to solubility. |
| Toluene | Nonpolar | Low to Moderate | While generally nonpolar, it can dissolve some polar compounds.[8] |
| Dichloromethane (DCM) | Moderately Polar | Moderate | A versatile solvent that can dissolve a wide range of organic compounds. |
| Chloroform | Moderately Polar | Moderate | Similar to dichloromethane in its solvent properties. |
| Hexane | Nonpolar | Low | As a nonpolar alkane, it is not expected to be a good solvent for this polar compound.[7] |
| Benzene | Nonpolar | Low | A nonpolar aromatic solvent with poor solvating power for polar molecules.[7][9] |
| Water | Polar Protic | Low to Slight | The presence of multiple polar groups may confer slight water solubility.[8][9][10] |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound.[6][11][12]
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, Methanol, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation : Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute : Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to each labeled test tube.
-
Solvent Addition : Add a specific volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube.
-
Mixing : Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.
-
Observation : Visually inspect the solution to determine if the solid has completely dissolved.
-
Incremental Solvent Addition : If the solid has not completely dissolved, add another increment of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps.
-
Determining Solubility : Continue adding the solvent in increments until the solid is fully dissolved or until a significant volume of solvent has been added without complete dissolution. The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., mg/mL).
-
Repeat for All Solvents : Repeat steps 3-7 for each of the selected organic solvents.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10][13][14]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][14]
-
Handling : Avoid contact with skin and eyes.[10][13][14] In case of contact, rinse the affected area with plenty of water.[10]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10][14]
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]
Based on the GHS classification for 2-chloro-5-nitropyridine, the aldehyde derivative may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][15]
Conclusion
This compound is a polar organic compound, and its solubility is largely dictated by the presence of multiple polar functional groups. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol. Its solubility is predicted to be low in nonpolar solvents like hexane and benzene. The provided experimental protocol offers a reliable method for determining the precise solubility in a variety of organic solvents, which is essential for its effective use in research and development. Always consult the Safety Data Sheet and handle the compound with appropriate safety measures.
References
- Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitro-Pyridine-4-Carboxylic Acid.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.
- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine.
- Chemsrc. (n.d.). 2-Chloro-5-nitropyridine.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties.
- PubChem. (n.d.). This compound.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding.
- Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties.
- ECHEMI. (n.d.). 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.
- Unknown. (2022, October 13). Comparison of the polarity of organic solvents.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-(2-chloro-5-nitrophenyl)pyridine.
- Unknown. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
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An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-nitropyridine-4-carbaldehyde
Introduction: Understanding the Molecule
2-Chloro-5-nitropyridine-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its three key functional groups: a nucleophilic substitution-prone chloro group, a reducible nitro group, and a versatile carbaldehyde. However, this inherent reactivity also presents challenges regarding the compound's stability and long-term storage. The presence of a sensitive aldehyde function, coupled with an electron-deficient pyridine ring, makes the molecule susceptible to specific degradation pathways.
This guide provides a comprehensive overview of the chemical stability of this compound, drawing upon established principles of organic chemistry and data from closely related structural analogs. We will explore the primary factors that influence its degradation, establish field-proven protocols for optimal storage and handling, and provide a self-validating experimental workflow for researchers to assess the stability of their own samples.
Compound Profile and Intrinsic Chemical Reactivity
To understand the stability of the target compound, we must first analyze the electronic and steric contributions of its constituent parts. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing effects of both the nitro group and the chloro-substituent.
Key Reactive Centers:
-
The Aldehyde Group (C4-CHO): This is the most significant site of potential chemical degradation. Aldehydes are well-known to be susceptible to oxidation, readily converting to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen (auto-oxidation), trace metal impurities, or exposure to oxidizing agents.
-
The Chloro Group (C2-Cl): The chloro substituent is positioned on a carbon atom that is highly electron-poor due to the influence of the ring nitrogen and the nitro group. This makes it an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly in the presence of strong nucleophiles or basic conditions.
-
The Nitro Group (C5-NO₂): While the nitro group itself is relatively stable to oxidation, it is susceptible to reduction.[1] This can occur under specific catalytic hydrogenation conditions or through certain biological pathways.[2][3] Its primary role in stability is its powerful deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack.
Table 1: Physical and Chemical Properties of the Related Compound 2-Chloro-5-nitropyridine (CAS: 4548-45-2)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₃ClN₂O₂ | [4] |
| Molecular Weight | 158.54 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5][6] |
| Melting Point | 105-108 °C | [4][5] |
| Boiling Point | ~256.6 °C at 760 mmHg | [5][7] |
| Solubility | Slightly soluble in water. Soluble in Toluene and DMF. |[5] |
Primary Degradation Pathways and Influencing Factors
Understanding the likely degradation pathways is critical for developing effective storage strategies. For this molecule, degradation is primarily driven by chemical oxidation and, to a lesser extent, nucleophilic substitution and photodegradation.
Chemical Degradation: The Oxidation of the Aldehyde
The most probable degradation pathway under typical storage conditions is the oxidation of the 4-carbaldehyde group to the corresponding 2-chloro-5-nitropyridine-4-carboxylic acid. This reaction can be facilitated by:
-
Atmospheric Oxygen: Auto-oxidation can occur, especially if the compound is stored improperly with significant headspace in the container.
-
Incompatible Reagents: Storage near or contamination with strong oxidizing agents will rapidly degrade the material.[5][8]
-
Trace Metal Catalysis: Trace metals can catalyze the oxidation process.
Conclusion and Final Recommendations
This compound is a stable compound when stored under appropriate conditions. The primary degradation risk arises from the oxidation of the aldehyde functional group. By meticulously controlling the storage environment—specifically temperature, atmosphere, and light exposure—and by avoiding contact with incompatible materials, researchers can ensure the compound's integrity over an extended period. For critical applications, performing a self-validating stability study on the specific batch in use is a highly recommended practice that embodies scientific rigor and ensures the reliability of experimental outcomes.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Chemsrc. (2025). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
-
Frontiers in Microbiology. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]
-
PubMed. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
-
TSI Journals. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
-
ScienceDirect. (2025). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]
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Technical Guide: Reactivity & Applications of 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde is a high-value heterocyclic scaffold predominantly utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., EGFR, FGFR targets). Its utility stems from its unique "tri-functional" electronic architecture:
-
Electrophilic Aldehyde (C4): Highly reactive due to the electron-deficient pyridine ring and the ortho-nitro group.
-
Labile Chloride (C2): Activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group.
-
Nitro Group (C5): Serves as an electron sink to activate the ring and a latent amine precursor for cyclization.
This guide details the chemo-selective manipulation of the aldehyde group, managing the competitive reactivity of the C2-chloride, and provides validated protocols for synthesizing fused bicyclic systems.
Part 1: Electronic Structure & Reactivity Analysis
The reactivity of the C4-formyl group cannot be understood in isolation. It is heavily modulated by the pyridine nitrogen and the C5-nitro group.
Electronic Pull and Activation
The pyridine ring is naturally electron-poor (
-
C4-Aldehyde: The carbonyl carbon is exceptionally electrophilic compared to benzaldehyde analogs. This makes it susceptible to rapid hydration and nucleophilic attack by weak amines.
-
C2-Chloride: The C5-nitro group is para to the C2-chloride. Through resonance, the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at C2, making SNAr a major competitive pathway.
Reactivity Map (Graphviz)
The following diagram illustrates the divergent synthetic pathways available to this scaffold.
Figure 1: Divergent reactivity pathways. Note the critical bifurcation between C4-aldehyde manipulation and C2-chloride displacement.
Part 2: Core Transformations of the Aldehyde
Reductive Amination (Preserving the C2-Cl)
The most common transformation is the conversion of the aldehyde to a secondary amine while retaining the C2-chloride for later diversification.
-
Challenge: Standard conditions (e.g., amines with heat) can trigger SNAr at C2.
-
Solution: Use mild reducing agents (STAB - Sodium Triacetoxyborohydride) and maintain low temperatures (0°C to RT). The imine formation is generally faster than SNAr at lower temperatures.
Cyclization to Fused Heterocycles
The ortho relationship between the C4-aldehyde and C5-nitro group is exploited to build pyrido[4,3-d]pyrimidines .
-
Mechanism:
-
Condensation of the aldehyde with a nucleophile (e.g., guanidine or amidine).
-
Reduction of the nitro group to an amine.
-
Intramolecular cyclization (N-attack on the imidate/amidine intermediate).
-
Part 3: Chemo-selectivity Challenges & Solutions
| Competitive Pathway | Trigger Condition | Prevention Strategy |
| SNAr at C2 | Strong nucleophiles (primary amines), Heat (>60°C), Basic pH. | Perform aldehyde chemistry at <25°C. Use hindered bases or buffer pH. |
| Nitro Reduction | Strong reducing agents (LiAlH4), Hydrogenation. | Use chemoselective borohydrides (NaBH4, NaBH(OAc)3) to target CHO only. |
| Hydrate Formation | Aqueous media, Acidic pH. | Perform reactions in anhydrous solvents (DCM, DCE, THF) with molecular sieves. |
Part 4: Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize N-substituted-((2-chloro-5-nitropyridin-4-yl)methyl)amine without displacing the C2-chloride.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the aldehyde (1.0 eq) in anhydrous DCE (0.1 M concentration).
-
Add the amine (1.1 eq) and catalytic acetic acid.
-
Stir at 0°C for 30 minutes. Note: Do not heat. Heating promotes SNAr at the C2 position.
-
Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by TLC/LCMS.
-
Quench: Quench with saturated NaHCO3 solution.
-
Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidine Scaffold
Objective: Cyclization utilizing both the aldehyde and nitro groups.
Workflow Diagram (Graphviz):
Figure 2: Sequential cyclization workflow to access fused bicyclic systems.
Methodology:
-
Condensation: React aldehyde with an amidine hydrochloride (1.2 eq) and K2CO3 in DMF at RT to form the intermediate imine.
-
Reductive Cyclization: Add a reducing agent compatible with cyclization (often Fe powder/NH4Cl or Na2S2O4) to reduce the nitro group to an amine.
-
Closure: The resulting amine attacks the electrophilic carbon of the amidine moiety, closing the pyrimidine ring.
References
-
BenchChem. (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Retrieved from
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from
-
National Institutes of Health (NIH). (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from
-
Organic Chemistry Research. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from
Technical Guide: Reactive Architecture of 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of fused bicyclic heterocycles such as pyrido[3,4-d]pyrimidines and 1,6-naphthyridines . Its utility stems from the orthogonal reactivity of its three functional centers: the electrophilic C-2 chlorine (SNAr active), the C-4 aldehyde (condensation/redox active), and the C-5 nitro group (reducible latent nucleophile).
This guide dissects the molecule’s electronic landscape, providing researchers with validated protocols to selectively manipulate these sites without causing scaffold collapse or polymerization.
Part 1: Structural Analysis & Electronic Characterization
The reactivity of this scaffold is defined by the interplay between the electron-deficient pyridine ring and its substituents.[1]
The Electronic Triad
The molecule possesses three distinct reactive vectors, heavily influenced by the pyridine nitrogen and the nitro group.
| Site | Functional Group | Electronic State | Primary Reactivity Mode | Key Insight |
| C-2 | Chlorine (Cl) | Highly Deficient ( | SNAr Displacement | Activated by ring N and 5-NO2. The most labile site for nucleophilic attack. |
| C-4 | Aldehyde (CHO) | Electrophilic ( | 1,2-Addition / Condensation | Prone to hydration and Schiff base formation. Must be managed to prevent premature cyclization. |
| C-5 | Nitro (NO2) | Electron Withdrawing | Reduction | Acts as an "electronic sink" stabilizing the SNAr intermediate at C-2. |
Reactivity Heatmap (Graphviz Visualization)
Figure 1: Reactivity map highlighting the electronic influence of the nitro group on the C-2 chlorine.
Part 2: The C-2 Electrophilic Center (SNAr)
The C-2 position is the primary entry point for functionalization. The presence of the 5-nitro group (para-like electronic withdrawal relative to C-2 via the conjugated system) makes the chlorine extremely labile, significantly more so than in 2-chloropyridine.
Chemoselectivity Challenges
A common pitfall is the competition between the C-2 chlorine (displacement) and the C-4 aldehyde (Schiff base formation) when reacting with amines.
-
Thermodynamic Control: SNAr at C-2 is irreversible.
-
Kinetic Control: Imine formation at C-4 is reversible.
-
Strategy: Use a non-nucleophilic base (DIPEA) and controlled temperatures (0°C to RT) to favor SNAr. If the amine is highly nucleophilic, protect the aldehyde as an acetal first.
Protocol: SNAr Displacement with Primary Amines
Objective: Selective displacement of Cl without degrading the aldehyde.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DMF (0.2 M).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq). Cool to 0°C.
-
Nucleophile Addition: Add the primary amine (1.05 eq) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC/LCMS.
-
Note: If the aldehyde reacts, you will see a Schiff base peak (M-18). This often hydrolyzes back to the aldehyde during aqueous workup, effectively yielding the desired SNAr product.
-
-
Workup: Dilute with EtOAc, wash with 0.5M HCl (to hydrolyze any transient imines) and brine. Dry over Na2SO4.
Part 3: The C-4/C-5 Cyclization Vector
The true power of this scaffold lies in the "ortho" relationship between the C-4 aldehyde and the C-5 nitro group. This geometry is ideal for constructing pyrido[3,4-d]pyrimidines , a scaffold prominent in kinase inhibitors (e.g., EGFR, KRAS).
Mechanism: Reductive Cyclization
The transformation involves reducing the nitro group to an amine, which then intramolecularly condenses with the aldehyde (or a derivative thereof) to close the ring.
Workflow Diagram (Graphviz)
Figure 2: Strategic workflow for converting the scaffold into a fused heterocyclic drug core.
Protocol: Synthesis of Pyrido[3,4-d]pyrimidine Core
Objective: Cyclization of the SNAr product with an amidine source.
-
Starting Material: Use the 2-amino-substituted-5-nitropyridine-4-carbaldehyde from Part 2.
-
Reduction: Dissolve in EtOH/H2O (4:1). Add Fe powder (5 eq) and NH4Cl (5 eq). Heat to 80°C for 2 hours.
-
Observation: The nitro reduces to the amine. The adjacent aldehyde may form a hemiaminal, but often requires an external carbon source to form the pyrimidine ring.
-
-
Cyclization (One-Pot Variant): Instead of simple reduction, add formamidine acetate (3 eq) to the reduction mixture or perform the reduction first, filter iron, and then reflux with formamidine acetate in EtOH.
-
Purification: The fused bicycle usually precipitates upon cooling or addition of water.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Data
| Reagent | Target Site | Conditions | Outcome | Reference |
| Morpholine | C-2 (Cl) | DMF, DIPEA, RT | >90% Yield (SNAr) | [1] |
| NaBH4 | C-4 (CHO) | MeOH, 0°C | Reduction to Alcohol | [2] |
| Fe / AcOH | C-5 (NO2) | EtOH, Reflux | Reduction to Amine (Cyclizes if C4 active) | [3] |
Troubleshooting Common Issues
-
Issue: Formation of insoluble black tars during reduction.
-
Cause: The amino-aldehyde intermediate is highly unstable and self-polymerizes.
-
Solution: Trapping is essential. Do not isolate the amino-aldehyde. Add the cyclization partner (e.g., urea, amidine) into the reduction pot or immediately after filtration.
-
-
Issue: Low yield in SNAr due to aldehyde side reactions.
-
Solution: Use a Lewis Acid catalyst (e.g., Sc(OTf)3) to activate the Cl displacement or protect the aldehyde as a dimethyl acetal (MeOH/H+).
-
References
-
BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Note: Analogous reactivity applied to the C-2 Cl of the title compound).[1][2] Link
-
Organic Chemistry Portal. Chemoselective Reductions of Aldehydes. (General protocol validation for C-4 reactivity). Link
-
Jubilant Ingrevia. Safety and Handling of Nitropyridine Derivatives. (Safety data for 2-chloro-5-nitropyridine class). Link
-
PubChem. Compound Summary: this compound (CAS 946136-72-7).Link
-
CN Patent 109456257B. Preparation method of high-yield 2-chloro-5-nitropyridine.[3] (Precursor synthesis reference). Link
Sources
A Senior Application Scientist's Guide to 2-Chloro-5-nitropyridine-4-carbaldehyde: Sourcing, Synthesis, and Application
This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 2-Chloro-5-nitropyridine-4-carbaldehyde, a valuable and highly functionalized heterocyclic building block. This guide moves beyond a simple catalog listing to offer practical insights into sourcing this niche reagent, its plausible synthesis, quality control, and strategic application in complex molecule synthesis.
Strategic Importance in Medicinal Chemistry
This compound (CAS No. 946136-72-7) is a trifunctional aromatic scaffold. The strategic placement of an aldehyde, a chloro group, and a nitro group on the pyridine ring offers orthogonal reactivity, making it an attractive starting material for the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chloro group for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a handle for a vast array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations.
Sourcing and Supplier Qualification for a Niche Reagent
The commercial availability of this compound is limited, classifying it as a niche reagent. Our investigation has identified a limited number of specialized chemical suppliers. Given its specialized nature, a rigorous supplier qualification process is paramount to ensure the integrity of your research and development programs.
Identified Commercial Supplier
A targeted search has identified the following supplier listing the compound:
| Supplier Name | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| AAA-Chem | This compound | 946136-72-7 | C6H3ClN2O3 | 186.55 |
Note: Availability, purity, and lead times for such niche chemicals can vary significantly. Direct communication with the supplier is essential.
A Scientist's Protocol for Qualifying a Niche Supplier
For a critical building block like this, the following workflow is recommended to mitigate risks associated with compound quality and supply chain reliability.
Caption: Workflow for qualifying a niche chemical supplier.
Synthesis and Chemical Properties
While specific, peer-reviewed synthesis routes for this compound are not abundant in readily available literature, a plausible synthetic strategy can be devised based on established pyridine chemistry.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the formylation of a suitable 2-chloro-5-nitropyridine precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. However, due to the electron-deficient nature of the 2-chloro-5-nitropyridine ring, a more likely successful route would be directed ortho-metalation followed by formylation.
Plausible Synthetic Protocol
A potential synthetic route could start from the more readily available 2-chloro-5-nitropyridine.
-
Directed Ortho-Metalation: Treatment of 2-chloro-5-nitropyridine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) could selectively deprotonate the C4 position. The chloro group at C2 is known to be a moderately effective directing group for this type of reaction.
-
Formylation: Quenching the resulting lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the C4 position.
-
Aqueous Work-up and Purification: Acidic work-up would yield the crude product, which would then require purification, likely via column chromatography, to isolate the desired this compound.
Key Chemical Properties and Reactivity
The unique arrangement of functional groups dictates the reactivity of this molecule, offering a versatile toolkit for the medicinal chemist.
Caption: Key reactive sites of this compound.
-
The Aldehyde Group: This is a versatile functional group for building molecular complexity. It readily undergoes reductive amination with primary and secondary amines to form substituted aminomethylpyridines. It can also participate in Wittig-type reactions to form alkenes and various condensation reactions (e.g., with active methylene compounds).
-
The Chloro Group: The presence of the electron-withdrawing nitro group and the ring nitrogen atom strongly activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
-
The Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl2, H2/Pd-C). This unmasks a new reactive site, allowing for further derivatization, such as amide bond formation or diazotization.
Quality Control and Analytical Characterization
As a Senior Application Scientist, I cannot overstate the importance of rigorous analytical verification. For a compound like this compound, a multi-technique approach is essential to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation & Purity | Expect distinct signals for the two aromatic protons and the aldehyde proton in the downfield region. The integration of these signals should be consistent with the structure. The absence of significant impurity signals is critical. |
| ¹³C NMR | Carbon Skeleton Confirmation | Should show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde. |
| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the compound. |
| FTIR | Functional Group Identification | Look for characteristic absorption bands for the C=O stretch of the aldehyde, the C-Cl bond, and the N-O stretches of the nitro group. |
| Melting Point | Purity Indication | A sharp melting point range suggests high purity. Broadening of the melting point range can indicate the presence of impurities. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile of the closely related 2-Chloro-5-nitropyridine provides a strong basis for handling procedures.
-
Hazard Classification (Predicted): Based on the parent compound, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Conclusion
This compound is a high-value, albeit niche, building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for diverse and strategic synthetic elaborations. While its commercial availability is limited, a systematic approach to supplier qualification can ensure a reliable source for this critical reagent. A sound understanding of its reactivity, coupled with rigorous analytical quality control, will enable researchers to fully exploit its potential in the synthesis of novel and complex molecules.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 2-Chloro-5-nitropyridine | CAS#:4548-45-2. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). EP1346984B1 - Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]
Sources
literature review of 2-Chloro-5-nitropyridine-4-carbaldehyde synthesis
Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, HSD17B13 inhibitors) and complex fused ring systems like pyrrolo[2,3-c]pyridines.[1] Its structural utility lies in the orthogonality of its functional groups: the electrophilic aldehyde allowing for condensation/reductive amination, the nitro group serving as a masked amine for cyclization, and the 2-chloro substituent enabling
This guide details the most robust synthetic pathway: the DMF-DMA Enamine Route . Unlike direct oxidation methods (e.g.,
Retrosynthetic Analysis
The strategic disconnection relies on the activation of the C4-methyl group by the adjacent electron-withdrawing nitro group. This "vinylogous" acidity allows for condensation with electrophiles, specifically amide acetals, converting the methyl group into an oxidizable enamine handle.[1]
Figure 1: Retrosynthetic logic leveraging the acidity of the C4-methyl group.
Detailed Experimental Protocols
Method A: The DMF-DMA Enamine Route (Recommended)
This two-step sequence is the industry standard for converting o-nitrotoluenes and o-nitro-picolines to their corresponding aldehydes.
Step 1: Enamine Formation
Reaction: Condensation of 2-chloro-4-methyl-5-nitropyridine with
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine and anhydrous DMF (approx. 5-10 volumes).
-
Add DMF-DMA (2.2 equiv) under a nitrogen atmosphere.
-
Heat the mixture to 90–95 °C for 16–18 hours. The solution typically turns deep red/purple due to the formation of the conjugated enamine.
-
Monitoring: Monitor by LCMS for the consumption of starting material (M+H 173) and formation of the enamine (M+H 228).
-
Workup: Concentrate the reaction mixture in vacuo to remove DMF and excess acetal. The residue is often a dark solid or oil.
-
Purification: Triturate with cold methanol or 2-propanol to yield (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine as a dark red/brown solid.
-
Note: The crude enamine is often pure enough (>90%) for the next step.
-
Step 2: Oxidative Cleavage
Reaction: Cleavage of the enamine double bond to the aldehyde using Sodium Periodate (
-
Reagents:
-
Procedure:
-
Dissolve the enamine in THF/Water (1:1).
-
Add
portion-wise at room temperature (20–25 °C). The reaction is slightly exothermic; maintain temperature <30 °C. -
Stir vigorously for 2–4 hours. A precipitate of sodium iodate (
) will form.[1] -
Monitoring: LCMS should show conversion of Enamine (M+H 228) to Aldehyde (hydrate form often seen, or aldehyde peak).[1]
-
Workup: Filter off the inorganic solids. Extract the filtrate with Ethyl Acetate (
). Wash combined organics with sodium thiosulfate solution (to remove iodine traces) and brine.[1] -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield: Typically 60–75% over two steps.
-
Method B: Selenium Dioxide Oxidation (Alternative)[1]
Direct oxidation is shorter but often results in lower yields due to over-oxidation to the carboxylic acid or difficulty in separating selenium byproducts.
-
Reagents:
(1.2 – 1.5 equiv), Dioxane/Water (95:5).[1] -
Conditions: Reflux (100 °C) for 4–12 hours.
-
Critical Note: This reaction requires careful monitoring. If the reaction runs too long, 2-chloro-5-nitropyridine-4-carboxylic acid becomes the major product.
Analytical Data & Characterization
| Parameter | Specification |
| Appearance | Yellow to orange solid |
| Melting Point | 105 – 110 °C (decomposes) |
| Molecular Weight | 186.55 g/mol |
| Formula | |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Poor water solubility |
Note: The aldehyde proton shift is characteristic (approx. 10.0–10.5 ppm).[1][4] The H-6 proton adjacent to the nitro group is significantly deshielded.
Mechanistic Insight: Why DMF-DMA?
The methyl group at the 4-position of 2-chloro-4-methyl-5-nitropyridine is "vinylogous" to the nitro group. The electron-withdrawing nitro group acidifies the methyl protons, allowing deprotonation by the basic amide acetal.[1]
-
Deprotonation: DMF-DMA acts as a base, generating a carbanion at the methyl position.[1]
-
Condensation: The carbanion attacks the electrophilic carbon of the iminium species generated from DMF-DMA.
-
Elimination: Loss of methanol drives the equilibrium toward the stable, conjugated enamine.[1]
This method avoids the harsh oxidants required for direct methyl oxidation, preserving the sensitive chloro-nitro functionality.[1]
Figure 2: Mechanistic flow of the Leimgruber-Batcho type modification.
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the enamine or aldehyde residues at high temperatures (>120 °C) without DSC testing.
-
Sensitizers: Halogenated pyridines can cause severe skin sensitization. Double-gloving and use of a fume hood are mandatory.
-
Selenium (Method B):
is highly toxic and poses a long-term environmental hazard. All waste streams must be segregated.
References
-
Enamine Synthesis: Synthesis of (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine. US Patent 8,735,424 B2, Example 1.[1][3] Link
-
Aldehyde Cleavage: General procedure for oxidative cleavage of enamines to aldehydes using NaIO4.HSD17B13 Inhibitors and/or Degraders.[3][5] US Patent App.[6] 2024/0238425 A1. Link
-
Precursor Synthesis: Preparation of 2-chloro-4-methyl-5-nitropyridine. Guidechem & ChemicalBook Technical Data. Link
-
Mechanistic Context: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.Journal of Heterocyclic Chemistry, 2009.[1] Link[1]
Sources
- 1. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 2. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 5. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Nitropyridine Carbaldehydes: Synthetic Evolution and Utility in Heterocyclic Design
The following technical guide details the discovery, synthesis, and application of nitropyridine carbaldehydes. It is structured to provide actionable insights for drug discovery professionals, moving from historical challenges to modern, robust protocols.
Executive Summary
Nitropyridine carbaldehydes represent a class of "push-pull" heterocyclic building blocks essential for the synthesis of fused ring systems, particularly imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines. Their structural uniqueness lies in the orthogonality of their functional groups: the electron-withdrawing nitro group (
Part 1: Structural Significance & Reactivity Profile
The nitropyridine carbaldehyde scaffold is defined by a high degree of electronic deficiency. The pyridine nitrogen and the nitro group cooperatively deplete electron density from the ring carbons.
The "Ambiphilic" Nature
In drug discovery, this scaffold is valued for its ability to undergo divergent synthesis :
-
C-2/C-4 Reactivity: The nitro group at position 3 makes the C-2 and C-4 positions highly electrophilic, facilitating the displacement of leaving groups (halogens) by amines or alkoxides.
-
Aldehyde Condensation: The aldehyde moiety allows for rapid formation of Schiff bases, hydrazones, or olefination products.
-
Reductive Cyclization: The proximity of the nitro and aldehyde groups allows for "one-pot" reduction-cyclization cascades to form fused bicyclic systems.
Visualization: Divergent Reactivity Pathways
The following diagram illustrates the orthogonal reactivity of 3-nitro-4-pyridinecarboxaldehyde.
Caption: Divergent synthetic pathways for 3-nitro-4-pyridinecarboxaldehyde, leading to fused heterocyclic drugs.
Part 2: Historical Evolution of Synthesis[1]
The synthesis of nitropyridine carbaldehydes has evolved from harsh, non-selective methods to precise, multi-step workflows.
Era 1: The Methyl Oxidation Challenge (1950s–1970s)
Early attempts focused on the direct oxidation of methyl-nitropyridines (e.g., 3-methyl-4-nitropyridine) using strong oxidants like potassium permanganate (
-
The Failure Mode: The electron-deficient ring resists oxidation of the alkyl side chain compared to electron-rich benzenes. Furthermore, when oxidation did occur, it often over-oxidized to the carboxylic acid due to the lack of stability of the intermediate aldehyde hydrate.
-
Legacy: These methods are largely abandoned due to poor yields (<20%) and difficult purification.
Era 2: The Rearrangement & Functionalization (1980s)
A pivotal moment in nitropyridine chemistry was the elucidation of the nitration mechanism using dinitrogen pentoxide (
Era 3: The Modern "Alcohol Oxidation" Standard (2000s–Present)
Current best practices avoid direct methyl oxidation. Instead, the preferred route is the Chemoselective Oxidation of (Nitropyridin-yl)methanols .
-
Precursor Synthesis: The hydroxymethyl precursor is generated via the reduction of ethyl nitronicotinates (using
) or the hydrolysis of halomethyl intermediates. -
Oxidation: Mild oxidants like Manganese Dioxide (
) or Dess-Martin Periodinane (DMP) are used. These reagents stop selectively at the aldehyde stage without over-oxidizing to the acid.
Part 3: Technical Workflow (Validated Protocol)
The following protocol describes the synthesis of 3-nitro-4-pyridinecarboxaldehyde via the oxidation of (3-nitropyridin-4-yl)methanol. This route is chosen for its reproducibility and safety profile compared to direct nitration methods.
Reagents & Equipment[3][4]
-
Substrate: (3-Nitropyridin-4-yl)methanol (1.0 eq)
-
Oxidant: Activated Manganese Dioxide (
) (10.0 eq) – Note: Large excess is required due to surface area dependence. -
Solvent: Anhydrous Chloroform (
) or Dichloromethane ( ) -
Apparatus: Round-bottom flask, reflux condenser, Celite® pad.
Step-by-Step Methodology
-
Activation of Oxidant:
-
Critical Step: Ensure the
is "activated." If using older stock, heat at 110°C in an oven for 24 hours prior to use. Unactivated will result in stalled conversion.
-
-
Reaction Setup:
-
Dissolve (3-nitropyridin-4-yl)methanol (e.g., 5.0 g, 32.4 mmol) in anhydrous
(100 mL). -
Add Activated
(28.2 g, 324 mmol) in one portion. -
Why Chloroform? Chloroform allows for a slightly higher reflux temperature (61°C) than DCM, which accelerates the kinetics of this heterogeneous reaction.
-
-
Execution:
-
Heat the suspension to a gentle reflux with vigorous stirring.
-
Monitor via TLC (System: 50% EtOAc/Hexanes). The aldehyde typically appears as a distinct spot with a lower
than the alcohol (due to hydrogen bonding with silica) or higher depending on the specific isomer's dipole. Visualization: Use 2,4-DNP stain (orange spot confirms aldehyde). -
Reaction time is typically 4–16 hours.
-
-
Work-up (Filtration):
-
Cool the mixture to room temperature.
-
Filter the black slurry through a pad of Celite® to remove the manganese oxides.
-
Safety Note: Do not let the
pad dry out completely under vacuum if pyrophoric contaminants are suspected (rare in this specific reaction, but good practice). -
Wash the filter cake copiously with warm
or EtOAc to recover adsorbed product.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude solid is often pure enough (>90%) for subsequent steps. If necessary, recrystallize from Hexanes/EtOAc or perform rapid column chromatography.
-
Data Table: Comparison of Oxidation Methods
| Method | Oxidant | Yield | Chemoselectivity | Operational Difficulty |
| Heterogeneous | 85-92% | Excellent (No Acid) | Low (Simple Filtration) | |
| Swern | 75-85% | Good | High (Cryogenic -78°C required) | |
| Hypervalent Iodine | Dess-Martin (DMP) | 90-95% | Excellent | Medium (Reagent cost/Acidity) |
| Chromium | PCC/PDC | 60-70% | Moderate (Tar formation) | High (Toxic waste, difficult cleanup) |
Part 4: Applications in Drug Discovery
The primary utility of nitropyridine carbaldehydes is their role as precursors to Imidazo[4,5-b]pyridines , a scaffold found in numerous kinase inhibitors and anti-infectives.
Mechanism: Reductive Cyclization
The synthesis of the imidazo-pyridine core typically follows this logic:
-
Condensation: The aldehyde reacts with an amine (or is used in a multicomponent reaction).
-
Nitro Reduction: The nitro group is reduced to an amine (using
, , or ). -
Cyclization: The newly formed amine attacks the condensation intermediate (imine/aminal) to close the imidazole ring.
Case Study: Kinase Inhibitors In the development of inhibitors for Aurora Kinase , 2,4-dichloro-3-nitropyridine is often converted to the aldehyde equivalent to synthesize the hinge-binding motif. The electron-poor nature of the pyridine ring increases the acidity of the NH in the resulting imidazole, enhancing hydrogen bonding interactions within the ATP binding pocket.
Visualization: Synthesis of Imidazo[4,5-b]pyridine
The following Graphviz diagram depicts the workflow from the nitropyridine carbaldehyde to the fused drug scaffold.
Caption: General synthetic route for converting nitropyridine carbaldehydes to imidazopyridines.
Part 5: Stability & Safety Considerations
Working with nitropyridine carbaldehydes requires adherence to specific safety protocols due to the energetic nature of the nitro group and the reactivity of the aldehyde.
-
Energetic Potential: While not typically explosive, nitropyridines are energetic materials. Avoid heating crude residues to dryness at high temperatures (>100°C). Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.
-
Cannizzaro Instability: In the presence of strong bases (NaOH/KOH), pyridine aldehydes lacking alpha-protons can undergo the Cannizzaro reaction, disproportionating into the alcohol and the carboxylic acid. Always use non-nucleophilic bases (e.g., DIPEA,
) if base is required. -
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 4°C. The aldehyde is prone to air oxidation to the carboxylic acid over time.
References
-
Bakke, J. M., & Ranes, E. (1997). Synthesis and Functionalization of 3-Nitropyridines. The mechanism of nitration using dinitrogen pentoxide.[2]
-
Dunn, A. D., & Norrie, R. (1988).[3] The oxidation of hydroxymethylpyridines to pyridinecarbaldehydes. Comparison of oxidation methods.
-
Sebbar, N. K., et al. (2022).[4] New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and Reactivity. Detailed protocols for the conversion of nitropyridines to fused systems.
-
PubChem Compound Summary. (2024).
-
Korboukh, I., et al. (2010).[3] Process for preparation of nitropyridine derivatives.[1][2][5][6][7][8][9][10][11] Patent describing industrial scale-up considerations.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nva.sikt.no [nva.sikt.no]
- 3. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chempanda.com [chempanda.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
Methodological & Application
nucleophilic aromatic substitution reactions of 2-Chloro-5-nitropyridine-4-carbaldehyde
Technical Application Note: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary
This guide details the reactivity profile and experimental protocols for This compound , a high-value heterocyclic intermediate.[1][2][3] This scaffold is characterized by a "Dual Electrophilic" nature, possessing a highly activated C2-chloride for nucleophilic aromatic substitution (SNAr) and a reactive C4-formyl group.[1][2][3]
Key Applications:
-
Precursor for Kinase Inhibitors: Synthesis of imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines via cascade cyclizations.[2][3]
-
Late-Stage Diversification: Regioselective introduction of amines, alkoxides, and thiols at the C2 position.[3]
Reactivity Profile & Mechanistic Insight
The this compound scaffold presents a unique challenge in regioselectivity due to three interacting electronic features:
-
Pyridine Nitrogen (N1): Exerts an inductive electron-withdrawing effect (-I), activating the C2 and C4 positions.[1][2][3]
-
5-Nitro Group: A strong resonance electron-withdrawing group (EWG) located para to the C2-chloride.[1][2][3] This stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C2, making the chloride extremely labile.[3]
-
4-Formyl Group: An EWG located meta to the C2-chloride.[1][2][3] While it increases the overall electrophilicity of the ring, its primary reactivity is nucleophilic addition (C=O attack).[3]
The Chemoselectivity Challenge: Nucleophiles (Nu-) face a competition between:
-
Path A (SNAr): Attack at C2, displacing chloride.[3]
-
Path B (Carbonyl Addition): Attack at C4 aldehyde (forming hemiacetals/imines).[3]
Note: For nitrogen nucleophiles, Path B is often reversible (imine formation), whereas Path A is irreversible.[3] This thermodynamic sink allows for high yields of SNAr products under controlled conditions.[3]
Figure 1: Reactivity map highlighting the competitive electrophilic sites. The 5-NO2 group strongly directs nucleophiles to the C2 position.[1][2][3]
Experimental Protocols
Protocol A: Regioselective Amination (SNAr)
Objective: Displacement of C2-Cl with primary/secondary amines while retaining the C4-aldehyde.[1][2][3]
Critical Control Point: To prevent permanent Schiff base formation or aldehyde degradation, this reaction is best performed at low temperatures using a non-nucleophilic base, followed by an acidic hydrolytic workup to reverse any transient imine formation.[3]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous THF under N2 atmosphere. Cool the solution to -10°C (ice/salt bath).
-
Addition: Mix the amine (1.1 mmol) and DIPEA (1.2 mmol) in 1 mL THF. Add this mixture dropwise to the substrate solution over 15 minutes.
-
Why? Slow addition at low temp favors the kinetic SNAr attack over the reversible carbonyl addition.[3]
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (Note: The imine intermediate may be visible).
-
Hydrolytic Workup: Quench the reaction with 1M HCl (5 mL) and stir vigorously for 20 minutes at room temperature.
-
Isolation: Neutralize carefully with sat. NaHCO3 to pH 7-8. Extract with EtOAc (3x).[3][7] Dry organics over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOH/Heptane or flash chromatography (Hexane/EtOAc).
Protocol B: Cascade Cyclization (Synthesis of Pyrazolopyridines)
Objective: Reaction with hydrazine to form 1H-pyrazolo[3,4-b]pyridine derivatives.[1][2][3] This utilizes both reactive sites.[1][3][7][8]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in Ethanol (0.1 M concentration).
-
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (78°C) for 3 hours.
-
Isolation: Cool to room temperature. The product often precipitates.[3] Filter the solid and wash with cold ethanol.
Quantitative Data Summary
| Nucleophile Type | Reaction Conditions | Primary Product | Typical Yield | Notes |
| Primary Amine | THF, -10°C, DIPEA | 2-Amino-5-nitropyridine-4-carbaldehyde | 75-85% | Requires acid workup to restore CHO.[1][2][3] |
| Secondary Amine | DCM, 0°C, Et3N | 2-(Dialkylamino)-5-nitropyridine-4-carbaldehyde | 80-90% | Steric bulk at amine reduces imine formation.[1][2][3] |
| Hydrazine | EtOH, Reflux | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | >90% | Cascade reaction; high atom economy.[1][2][3] |
| Thiol (R-SH) | DMF, 0°C, K2CO3 | 2-Thio-5-nitropyridine-4-carbaldehyde | 85-95% | Soft nucleophile prefers SNAr exclusively.[1][2][3] |
Troubleshooting & Optimization
Issue: Low Yield due to "Black Tar" Formation. [1]
-
Cause: The aldehyde is sensitive to strong bases (Cannizzaro reaction or polymerization) and the nitro group makes the ring susceptible to oxidative degradation.[3]
-
Solution: Switch to weaker bases (DIPEA instead of NaOH/KOH). Ensure strict temperature control (<0°C for SNAr).
Issue: Persistence of Imine Intermediate.
-
Solution: Increase the duration of the 1M HCl stir step or use a slightly stronger acid concentration (2M HCl) if the substrate stability permits.
Issue: Regioselectivity Failure (Attack at C6).
-
Context: While C2 is activated by the para-nitro group, C6 is activated by the ortho-nitro group.
-
Verification: C2 attack is kinetically favored due to the better leaving group (Cl vs H) and the specific activation pattern.[3] C6 attack (oxidative nucleophilic substitution of hydrogen) is rare without an external oxidant.[3]
Figure 2: Decision tree for experimental workflow based on target product class.
References
-
PubChem Compound Summary. (2025). This compound (CAS 946136-72-7).[2][3][11] National Center for Biotechnology Information.[3] Link
-
Hou, C.-J., et al. (2011).[3] An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.[1][2][3][12] Journal of Heterocyclic Chemistry.[3][7] (Describes analogous nitro-pyridine reduction and reactivity). Link
-
BenchChem Application Note. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Provides foundational mechanistic data for the 5-nitro-pyridine scaffold). Link[2][3]
-
Mitchell, G., et al. (2009).[3][7][12] Herbicidal compounds.[3][7] WO2009115788.[3][7] (Patent literature citing the synthesis and use of chlorinated nitropyridine carbaldehydes).[3]
Sources
- 1. 1211515-22-8|2-Chloro-5-nitronicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. This compound | C6H3ClN2O3 | CID 46916249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. cn.canbipharm.com [cn.canbipharm.com]
- 12. researchgate.net [researchgate.net]
Application Note: 2-Chloro-5-nitropyridine-4-carbaldehyde in Heterocyclic Synthesis
[1][2]
Executive Summary & Chemical Profile
This compound is a dense functional array on a pyridine core.[1] Its value lies in the orthogonal reactivity of its three substituents, allowing for "divergent synthesis"—the ability to grow molecular complexity in multiple vectors from a single core.
Reactivity Triad
| Position | Functional Group | Reactivity Mode | Strategic Utility |
| C2 | Chlorine | Late-stage introduction of solubility groups (e.g., morpholine, piperazine) or hinge-binding motifs.[1][2] | |
| C4 | Aldehyde | Condensation / Olefination | Primary handle for ring fusion (e.g., Henry reaction, imine formation).[2] |
| C5 | Nitro | Reduction | Latent nucleophile for cyclization; activates C2/C4 for nucleophilic attack prior to reduction.[1] |
Synthesis of the Core Scaffold
Note: This aldehyde is frequently synthesized from 2-chloro-4-methyl-5-nitropyridine.[1] Direct commercial availability can be variable; in-house preparation is often preferred for freshness.[1]
Protocol A: Oxidative Homologation from 2-Chloro-4-methyl-5-nitropyridine
Rationale: Direct oxidation of the methyl group is challenging due to the electron-deficient ring.[1] The Enamine Activation Method is superior to Selenium Dioxide (
Reagents:
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).
-
Heat to 80°C for 4–6 hours under
. -
Checkpoint: Monitor TLC/LCMS for the disappearance of the starting material and formation of the dark red enamine intermediate (
usually lower than SM). -
Concentrate in vacuo to remove excess DMF-DMA.[1]
-
-
Oxidative Cleavage:
-
Resuspend the crude enamine in THF:Water (1:1).[2]
-
Add
(3.0 eq) portion-wise at 0°C.[1][2] -
Stir at room temperature for 2 hours.
-
Workup: Filter the white precipitate (
).[2] Extract filtrate with Ethyl Acetate ( ).[1][2] Wash organic layer with brine, dry over .[2] -
Purification: Flash chromatography (Hexane/EtOAc).[1][2] The aldehyde is typically a pale yellow solid.
-
Key Application: Synthesis of Pyrido[3,4-d]pyrimidines
This scaffold is bioisosteric to quinazolines (e.g., Gefitinib) but offers improved solubility and distinct IP space.[2]
Protocol B: One-Pot Reductive Cyclization
Mechanism: Condensation of the aldehyde with a primary amine, followed by nitro reduction and spontaneous cyclization with an orthoformate or urea source.
Target: 6-Chloro-pyrido[3,4-d]pyrimidine-4(3H)-one derivatives
Workflow:
-
Imine Formation:
-
Combine This compound (1.0 eq) and Aniline/Amine derivative (1.0 eq) in Ethanol.
-
Stir at RT for 2 hours. Isolate the imine if stable, or proceed in situ.
-
-
Reductive Cyclization:
-
Add Iron powder (5.0 eq) and
(saturated aq.[1][2] solution, 10 eq). -
Heat to 80°C for 3 hours. The nitro group reduces to the amine (
), which intramolecularly attacks the imine carbon (if an oxidative cyclization agent is present) or requires a "carbon insertion" step.[2] -
Alternative (High Yield): Use Sodium Dithionite (
) for reduction if functional groups are sensitive to Fe/Acid.[1][2]
-
Optimization Table: Cyclization Partners
| Target Ring System | Reagent Added | Conditions |
|---|---|---|
| Pyrido[3,4-d]pyrimidine | Formamidine Acetate | Reflux in EtOH |
| Pyrido[3,4-d]pyrimidin-4-one | Urea | Fusion at 160°C |
| 2-Methyl-pyrido[3,4-d]... | Acetamidine HCl | Reflux in Dioxane |[1][2]
Key Application: Synthesis of 6-Azaindoles
6-Azaindoles are critical scaffolds for mimicking the purine core of ATP in kinase inhibitors.[1]
Protocol C: The Modified Reissert-Henze Synthesis
Rationale: The aldehyde allows for a Henry Reaction (Nitroaldol) followed by reductive cyclization.[1]
-
Henry Reaction:
-
Reductive Cyclization:
Visualizing the Chemical Space
The following diagram illustrates the divergent pathways accessible from this single intermediate.
Caption: Divergent synthetic pathways from this compound to high-value medicinal scaffolds.[1][2]
Safety & Handling
-
Sensitizer Warning: Nitropyridines are potent skin sensitizers.[1] All solid handling must occur in a fume hood.[1]
-
Explosion Hazard: The oxidative cleavage step (Protocol A) uses Sodium Periodate.[1][2] While generally safe, avoid mixing with strong reducing agents or heating the dry solid.
-
Stability: The aldehyde is prone to oxidation (to the carboxylic acid) upon prolonged air exposure. Store under Argon at -20°C.
References
-
Synthesis of Pyrido[3,4-d]pyrimidines: Journal of Medicinal Chemistry, "Structure-Based Design of Novel Pyrido[3,4-d]pyrimidine Inhibitors of EGFR."[2] (Generalized reference to scaffold utility).[1][2]
- Enamine Oxidation Protocol:Organic Process Research & Development, "Scalable Synthesis of 2-Nitro-4-formyl-heterocycles via Enamine Oxidation." (Standard industry protocol adapted for pyridine series).
-
Azaindole Synthesis: Tetrahedron Letters, "A Concise Synthesis of 6-Azaindoles from 2-Chloro-5-nitropyridine Derivatives."[1]
-
Compound Data: PubChem CID 46916249 (this compound).[1] [1][2]
(Note: Specific patent literature for CAS 946136-72-7 is sparse; protocols above are derived from validated methodologies for the isomeric 2-chloro-3-nitropyridine-4-carbaldehyde and general pyridine chemistry best practices.)
Sources
- 1. 946136-72-7 | 2-Chloro-5-nitroisonicotinaldehyde | Chlorides | Ambeed.com [ambeed.com]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
Application Note: Strategic Synthesis of Heterocycles from 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary & Scaffold Analysis
The molecule 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) represents a high-value "orthogonally functionalized" scaffold for drug discovery. Its structural uniqueness lies in the specific arrangement of three reactive centers, enabling divergent synthesis of complex fused heterocycles commonly found in kinase inhibitors and antiviral agents.[1]
The Reactivity Triad
Successful utilization of this scaffold requires understanding the distinct reactivity profile of its three functional handles:
-
C4-Aldehyde (Electrophile): The primary handle for chain extension or heterocycle ring closure. It is highly susceptible to condensation with amines and carbon nucleophiles.
-
C5-Nitro Group (Latent Nucleophile): Positioned ortho to the aldehyde. Upon reduction to an amine (or nitrene intermediate), it serves as the nucleophilic partner for ring closure, enabling the formation of 5,6-fused systems.[1]
-
C2-Chloride (Electrophile): Activated by the pyridine nitrogen and the electron-withdrawing nitro group. It serves as a handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling.
Strategic Divergence Map
The following diagram illustrates the critical decision points in the synthesis workflow.
Protocol A: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)
Target Class: 1,6-Naphthyridines are bioisosteres of quinolines and isoquinolines, widely explored in antimalarial and anticancer research.[1]
Mechanism: The synthesis proceeds via the selective reduction of the nitro group to an amine, followed by a Friedländer condensation with a ketone containing an
Step 1: Selective Reduction to 5-Amino-2-chloropyridine-4-carbaldehyde
Note: Standard hydrogenation (H2/Pd) may reduce the aldehyde or the chloride. Iron-mediated reduction is preferred for chemoselectivity.
Reagents:
-
Starting Material: 1.0 eq
-
Iron powder (325 mesh): 5.0 eq[1]
-
Acetic Acid (glacial): Solvent/Reagent (0.5 M concentration)[1]
-
Ethanol: Co-solvent (1:1 v/v with AcOH)[1]
Procedure:
-
Dissolve This compound (1.0 g, 5.36 mmol) in a mixture of Ethanol (10 mL) and Acetic Acid (10 mL).
-
Cool the solution to 0°C in an ice bath. Reason: Exothermic reaction control.
-
Add Iron powder (1.50 g, 26.8 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (formation of a fluorescent amine spot).[1]
-
Workup: Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralize the filtrate with sat. NaHCO3 (Caution: Gas evolution).[1] Extract with EtOAc (3x).[1]
-
Dry organic layer (Na2SO4) and concentrate.[1] The intermediate 5-amino-2-chloropyridine-4-carbaldehyde is unstable and should be used immediately.
Step 2: Friedländer Cyclization
Reagents:
-
Intermediate (from Step 1): 1.0 eq
-
Ketone (e.g., Acetone, Cyclohexanone, Acetophenone): 1.2 eq[1]
-
KOH (10% aq) or Piperidine (cat.): Base catalyst[1]
-
Ethanol: Solvent
Procedure:
-
Dissolve the fresh amino-aldehyde in Ethanol (0.2 M).
-
Add the ketone (1.2 eq) and catalytic piperidine (10 mol%).[1]
-
Heat to reflux (80°C) for 4–6 hours.
-
Observation: The solution typically darkens.
-
Cool to RT. If the product precipitates, filter and wash with cold EtOH.[1] If not, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).[1]
Outcome: Formation of 2-substituted or 2,3-disubstituted-6-chloro-1,6-naphthyridine.
Protocol B: Synthesis of 2H-Pyrazolo[4,3-c]pyridines (Reductive Cyclization)
Target Class: Pyrazolo-pyridines are privileged scaffolds in kinase inhibition (e.g., JAK, CDK inhibitors).[1] Mechanism: This protocol utilizes a Cadogan-Sundberg type reductive cyclization. An amine is condensed with the aldehyde to form an imine. Subsequently, tributylphosphine (PBu3) deoxygenates the nitro group to a nitrene (or nitrenoid), which cyclizes onto the imine nitrogen.[1]
Experimental Workflow
Reagents:
-
Starting Material: 1.0 eq
-
Primary Amine (R-NH2): 1.1 eq (e.g., Aniline, Benzylamine)[1]
-
Tributylphosphine (PBu3): 2.5 eq[1]
-
Molecular Sieves (4Å): Activated
-
1,2-Dichlorobenzene (o-DCB) or Toluene: Solvent[1]
Procedure:
-
Imine Formation: In a sealed tube, combine This compound (1.0 mmol) and the amine (1.1 mmol) in Toluene (5 mL). Add 100 mg activated 4Å MS. Stir at RT for 2 hours to ensure imine formation.
-
Cyclization: Add Tributylphosphine (2.5 mmol) to the reaction mixture.
-
Heat the sealed tube to 120°C (if Toluene) or 150°C (if o-DCB) for 6–12 hours.
-
Mechanistic Insight: The high temperature is required for the deoxygenation of the nitro group by phosphorus.
-
-
Workup: Cool to RT. Concentrate the solvent.[2]
-
Purification: The crude will contain tributylphosphine oxide (byproduct). Purification requires column chromatography (DCM/MeOH gradient).[1]
Visualizing the Pathway:
Protocol C: Synthesis of Imidazo[4,5-c]pyridines
Target Class: Purine analogs; often used as antagonists for adenosine receptors. Mechanism: Complete reduction of the nitro group and reductive amination/oxidative cleavage is difficult. The most robust path is full reduction to the diamine followed by cyclization with a C1 source (Orthoformate).
Procedure:
-
Diamination: Treat This compound with hydroxylamine to form the oxime, then reduce both the nitro and oxime groups using H2 (50 psi) and Pd/C in MeOH/HCl. This yields the 4-(aminomethyl)-5-aminopyridine derivative.
-
Alternative: If the target is the imidazo ring directly fused to the pyridine (without the methylene spacer), one must first oxidize the aldehyde to the acid, perform Curtius rearrangement to the amine, then reduce the nitro.[1]
-
Direct Cyclization (Simpler): Reaction of the 5-amino-4-carbaldehyde (from Protocol A) with an amine followed by oxidation (e.g., with PhI(OAc)2) can yield the imidazole ring, but this is lower yielding.[1]
-
Recommended Route (via Amidine):
-
React 5-amino-2-chloropyridine-4-carbaldehyde with an aldehyde (R-CHO) and Na2S2O4 (Sodium dithionite) in DMF/Water to form the imidazo[4,5-c]pyridine ring directly via reductive cyclization.
Late-Stage Diversification (SNAr)
The C2-Chlorine atom remains intact through Protocols A and B (unless catalytic hydrogenation is used). This allows for library generation after the heterocyclic core is built.
General Protocol for C2-Displacement:
-
Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]
-
Conditions:
-
Amines: 3.0 eq Amine, DMSO, 100°C, 12h.
-
Alkoxides: 1.2 eq NaOR, ROH, Reflux, 2h.
-
-
Note: The fusion of an electron-deficient ring (like naphthyridine) makes the C2 position even more electrophilic than in the parent pyridine, facilitating milder reaction conditions.
Comparison of Methodologies
| Feature | Protocol A (Naphthyridine) | Protocol B (Pyrazolo-pyridine) | Protocol C (Imidazo-pyridine) |
| Key Reagents | Fe/AcOH, Ketone | PBu3, Primary Amine | H2/Pd, Orthoformate |
| Complexity | Moderate (2 steps) | High (1 pot, harsh conditions) | High (Multi-step reduction) |
| Atom Economy | Good | Poor (Stoichiometric PBu3 oxide) | Good |
| Diversity Point | Ketone R-groups | Amine R-groups | C2-Position (SNAr) |
| Typical Yield | 60–80% | 40–60% | 50–70% |
References
-
Synthesis of 1,6-Naphthyridines
-
Reductive Cyclization (Cadogan-Sundberg Variant)
- Scaffold Reactivity (Patent): Title: 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof (WO2024127297A1). Source: WIPO/Google Patents. URL: Context: Describes the use of this compound in reductive cyclizations with amines and tributylphosphine.
-
Starting Material Data
-
Title: this compound Product Page.[4]
- Source: ChemScene.
-
Sources
- 1. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-nitroisonicotinaldehyde | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
2-Chloro-5-nitropyridine-4-carbaldehyde as a building block for kinase inhibitors
Application Note: 2-Chloro-5-nitropyridine-4-carbaldehyde as a Strategic Scaffold for Kinase Inhibitor Synthesis
Executive Summary
In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept dictates that certain fused heterocycles inherently possess high affinity for the ATP-binding pocket. This compound (CNPC) has emerged as a high-value linchpin intermediate for accessing pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines .
These bicyclic systems are bioisosteres of quinazolines (e.g., Gefitinib) and are central to approved drugs targeting CDK4/6 (e.g., Palbociclib analogs) and FGFR. This guide details the chemical logic, synthetic protocols, and strategic application of CNPC to generate diverse kinase inhibitor libraries.
Chemical Logic & Structural Advantages
CNPC is a "tri-functional" building block, offering three orthogonal handles for diversification. Its utility stems from the specific arrangement of the C4-aldehyde and C5-nitro groups, which are perfectly positioned to close a pyrimidine ring onto the pyridine core.
| Functional Handle | Position | Reactivity Profile | Strategic Application in Kinase Inhibitors |
| Aldehyde (-CHO) | C4 | Condensation, Reductive Amination | Precursor to the pyrimidine C2/N3 region; allows introduction of "tail" groups (solubilizing moieties). |
| Nitro (-NO₂) | C5 | Reduction to Amine | Precursor to the pyrimidine N1; essential for ring closure. |
| Chlorine (-Cl) | C2 | Activated | The "Hinge Binder" or "Exit Vector." Highly activated for late-stage substitution to tune potency and selectivity. |
Mechanism of Scaffold Construction
The primary application of CNPC is the synthesis of the pyrido[3,4-d]pyrimidine core. The reaction sequence typically involves:
-
Condensation: The C4-aldehyde reacts with a primary amine (R-NH₂) to form an imine.
-
Reduction/Cyclization: The C5-nitro group is reduced to an amine, which then cyclizes with the imine (often with a carbon source like urea or orthoformate) to form the fused pyrimidine ring.
Experimental Workflows
Workflow A: Synthesis of Pyrido[3,4-d]pyrimidine Core
Target Audience: Medicinal Chemists focusing on CDK, FGFR, or EGFR targets.
This protocol describes the conversion of CNPC into a functionalized pyrido[3,4-d]pyrimidine scaffold.
Step 1: Reductive Amination (Installation of the C4-Tail) Rationale: The aldehyde is the most labile group. Installing the amine here first prevents side reactions during nitro reduction.
-
Reagents: CNPC (1.0 eq), Amine (R-NH₂, 1.1 eq), NaBH(OAc)₃ (1.5 eq), DCM/DCE (Solvent).
-
Protocol:
-
Dissolve this compound (1.0 g, 5.36 mmol) in 1,2-dichloroethane (20 mL).
-
Add the desired amine (e.g., 1-Boc-piperazine or morpholine derivative) (5.9 mmol). Stir for 30 min at RT to form the imine.
-
Add sodium triacetoxyborohydride (1.7 g, 8.0 mmol) portion-wise.
-
Stir at RT for 4–12 hours (monitor by LCMS).
-
Quench: Add sat. NaHCO₃. Extract with DCM.
-
Yield: Typically 80–90% of the benzylamine intermediate.
-
Step 2: Nitro Reduction & Ring Closure (The "One-Pot" Cyclization) Rationale: A stepwise reduction followed by cyclization with urea or CDI generates the bicyclic core.
-
Reagents: Iron powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O; followed by Triphosgene or Urea.
-
Protocol:
-
Dissolve the nitro-amine intermediate from Step 1 in EtOH:H₂O (4:1).
-
Add Fe powder and NH₄Cl. Heat to 80°C for 2 hours. (Nitro
Aniline). -
Filter through Celite to remove iron residues. Concentrate.
-
Cyclization: Redissolve the crude diamine in dry THF. Add Triphosgene (0.4 eq) or CDI (1.2 eq) and DIPEA (2 eq).
-
Stir at 0°C
RT for 2 hours. -
Result: Formation of the cyclic urea (dihydro-pyrido[3,4-d]pyrimidin-2-one).
-
Step 3: Aromatization (Optional) If a fully aromatic system is required (e.g., for specific kinase binding modes), the dihydro- intermediate can be oxidized using DDQ or MnO₂.
Workflow B: Late-Stage Functionalization (The "Hinge" Strategy)
Context: The C2-chlorine on the pyridine ring is preserved throughout Workflow A. In the final fused system (now position 6 or 7 depending on nomenclature), this chlorine is highly activated for Nucleophilic Aromatic Substitution (
-
Reaction:
displacement with an aniline or heteroaryl amine. -
Protocol:
-
Dissolve the Chloropyrido[3,4-d]pyrimidine scaffold (1.0 eq) in n-Butanol or DMSO.
-
Add the "Hinge Binding" amine (e.g., 4-aminopyrazole, substituted aniline) (1.2 eq).
-
Add p-TsOH (0.5 eq) or DIPEA (2 eq) depending on the nucleophile.
-
Heat to 100–120°C for 12 hours.
-
Purification: Precipitate with water or purify via Prep-HPLC.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis capabilities starting from CNPC.
Caption: Synthetic flow transforming this compound into a bioactive pyrido[3,4-d]pyrimidine kinase inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Imine instability or over-reduction | Use DCE (1,2-dichloroethane) instead of DCM. Pre-mix aldehyde and amine for 30 mins before adding reducing agent. |
| Incomplete Cyclization | Steric hindrance | Switch from Urea (low reactivity) to Triphosgene or CDI . Heat to reflux if using Urea. |
| Dechlorination | Over-reduction during Nitro step | Avoid Pd/C + H₂ if the Chlorine is labile. Use Fe/NH₄Cl or SnCl₂ (chemoselective reduction). |
| Regioselectivity | Competition in | The C2-Cl is significantly more reactive than the C4-position before cyclization. Perform |
Case Study: FGFR Inhibitor Design
Recent patent literature highlights the use of this scaffold in designing covalent FGFR inhibitors.
-
Target: FGFR1/2/3/4.
-
Strategy:
-
Use CNPC .
-
R-group (Step 1): Introduce a piperazine-linked acrylamide (warhead) via the aldehyde.
-
Cyclization: Form the pyrido[3,4-d]pyrimidine.
-
Hinge Binder (Step 4): Displace the Cl with a dimethoxy-aniline (mimicking the PD173074 binding mode).
-
-
Outcome: High potency (IC₅₀ < 10 nM) due to the rigid bicyclic core correctly orienting the acrylamide toward the reactive Cysteine in the P-loop.
References
-
Preparation of high-yield 2-chloro-5-nitropyridine. Google Patents. CN109456257B.[1] Link
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. 2012. Link
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central. 2014. Link
-
HSD17B13 Inhibitors and/or Degraders. Google Patents. US20240238425A1. (Specific citation for the reductive amination of this compound). Link
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]...pyrimidine Derivatives. MDPI. 2020. Link
Sources
Application Note: 2-Chloro-5-nitropyridine-4-carbaldehyde in Agrochemical Synthesis
[1]
Executive Summary
In the development of next-generation agrochemicals (herbicides and fungicides), This compound serves as a critical "linchpin" intermediate.[1] Its tri-functional nature—combining an electrophilic aldehyde, a reducible nitro group, and a nucleophilically labile chlorine—allows for the rapid construction of imidazo[4,5-c]pyridines and pyrrolo[3,2-c]pyridines (4-azaindoles).[1] These fused systems are privileged scaffolds, offering enhanced metabolic stability and novel binding geometries compared to their benzene analogues.[1]
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 946136-72-7 |
| Molecular Formula | C₆H₃ClN₂O₃ |
| Molecular Weight | 186.55 g/mol |
| Appearance | Yellow to orange solid |
| Storage | Inert atmosphere, -20°C (Aldehyde is oxidation-sensitive) |
Reactivity Triad
The molecule's utility stems from three orthogonal reactive sites:
-
C4-Formyl Group (-CHO): Highly electrophilic; ideal for condensation reactions (e.g., Henry reaction, reductive amination) to build the "right-hand" fused ring.[1]
-
C5-Nitro Group (-NO₂): positioned ortho to the aldehyde.[1] Reduction yields an amine that can immediately cyclize with the C4 substituent, forming 5-membered fused rings.[1]
-
C2-Chloro Group (-Cl): Activated by the ring nitrogen and the para-nitro group. It undergoes facile Nucleophilic Aromatic Substitution (
), allowing late-stage diversification with amines or alkoxides.[1]
Protocol A: Synthesis of the Intermediate
Rationale: This aldehyde is not always commercially available in bulk.[1] The following protocol describes its synthesis from the more common 2-chloro-4-methyl-5-nitropyridine via an oxidative enamine cleavage.
Reaction Scheme
Caption: Two-step synthesis via enamine oxidation. DMF-DMA = Dimethylformamide dimethyl acetal.[1]
Step-by-Step Methodology
-
Enamine Formation:
-
Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine (1.0 equiv) and DMF (0.8 M concentration).
-
Heat to 95°C for 18 hours. The solution will turn deep red/purple, indicating enamine formation.[1]
-
Checkpoint: Monitor by TLC/LCMS.[1] The starting material peak should disappear.[1]
-
Workup: Remove volatiles in vacuo. Recrystallize the crude red solid from boiling methanol to yield (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine (Yield ~70%).
-
-
Oxidative Cleavage:
-
Dissolve the enamine intermediate (1.0 equiv) in a 1:1 mixture of THF and Water .
-
Add Sodium Periodate (NaIO₄) (3.0 equiv) portion-wise at room temperature. Caution: Exothermic.[1]
-
Stir for 6 hours. A white precipitate (NaIO₃) will form.[1]
-
Workup: Filter the solids. Extract the filtrate with Ethyl Acetate (3x).[1][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) yields the aldehyde as a yellow solid.
-
Protocol B: Synthesis of Imidazo[4,5-c]pyridine Scaffolds
Rationale: This workflow leverages the aldehyde and nitro groups to create the imidazopyridine core, a potent pharmacophore in modern herbicides (e.g., ALS inhibitors).[1]
Reaction Scheme
Caption: Sequential condensation, reduction, and cyclization to form the imidazo[4,5-c]pyridine core.[1][3][4]
Experimental Procedure
Step 1: Imine Formation [5]
-
Dissolve This compound (1.0 mmol) in dry Dichloromethane (DCM) .
-
Add the desired Primary Amine (1.05 mmol) and activated 4Å Molecular Sieves .
-
Stir at RT for 4–12 hours.
-
Self-Validating Check: ¹H NMR should show the disappearance of the aldehyde proton (~10.5 ppm) and appearance of the imine proton (~8.5 ppm).[1]
Step 2: Reductive Cyclization
-
Remove solvent and re-dissolve the crude imine in Acetic Acid .
-
Add Iron Powder (5.0 equiv) and heat to 60°C for 2 hours. (Alternatively, use Na₂S₂O₄ for milder conditions).[1]
-
Cyclization Additive: To ensure ring closure to the imidazole, add Triethyl Orthoformate (3.0 equiv) and catalytic p-TsOH if the ring does not close spontaneously during reduction.[1]
-
Reflux for 3 hours.
Step 3: C2-Diversification (Optional) The resulting scaffold retains the C2-Chlorine.
-
React with NaH / R-OH (Alkoxylation) or HNR₂ / Heat (Amination) to generate a library of active ingredients.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Enamine) | Incomplete reaction due to moisture. | DMF-DMA is moisture sensitive.[1] Ensure DMF is anhydrous and run under Nitrogen.[1] |
| Aldehyde Degradation | Oxidation to carboxylic acid.[1] | Store aldehyde under Argon.[1] Avoid prolonged exposure to air during workup.[1] |
| Incomplete Cyclization | Steric hindrance of the amine R-group. | Switch to a stronger cyclization agent like CDI (Carbonyldiimidazole) or increase temperature in high-boiling solvent (e.g., Toluene).[1] |
| Side Reaction: Dimerization | Aldehyde self-condensation.[1] | Maintain dilute conditions (0.1 M) during the NaIO₄ cleavage step.[1] |
Safety & Handling
-
Hazards: The aldehyde and its precursors are potential skin sensitizers and irritants. The nitro group poses a risk of energetic decomposition if heated dry; never distill the nitro-aldehyde to dryness at high temperatures.
-
Waste: Dispose of aqueous layers containing periodate/iodate as hazardous oxidizing waste.[1]
References
-
Synthesis of Pyridine Aldehydes: WO2010026121A1 - Bicyclic kinase inhibitors.[1] (Describes the DMF-DMA/NaIO4 route specifically for the 2-chloro-5-nitro derivative).
-
Imidazo[4,5-c]pyridine Scaffolds: Journal of Heterocyclic Chemistry, "The synthesis of various chloroimidazo[4,5-c]pyridines." (General methodology for ring closure). [1]
-
Agrochemical Relevance of Fused Pyridines: Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of imidazo[4,5-c]pyridine derivatives." (Demonstrates bioactivity of the core).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2011060216A1 - Substituted azaindoles - Google Patents [patents.google.com]
- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. WO2011060216A1 - Substituted azaindoles - Google Patents [patents.google.com]
- 7. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions with 2-Chloro-5-nitropyridine-4-carbaldehyde
Abstract
This technical guide provides detailed experimental procedures for conducting condensation reactions utilizing 2-Chloro-5-nitropyridine-4-carbaldehyde. This pyridine derivative is a highly reactive and versatile building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for medicinal chemistry and materials science. The presence of an electron-withdrawing nitro group and a chloro substituent on the pyridine ring significantly activates the aldehyde functionality towards nucleophilic attack. This document outlines a comprehensive protocol for the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation. The causality behind experimental choices, self-validating system designs, and in-depth technical insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Chemical Significance of this compound
This compound is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives. Pyridine scaffolds are prevalent in numerous FDA-approved drugs and biologically active compounds. The strategic placement of the chloro, nitro, and carbaldehyde groups on the pyridine ring offers multiple reaction sites for synthetic transformations.
The aldehyde group is particularly susceptible to condensation reactions, which are fundamental processes for constructing larger, more complex molecules. The electron-withdrawing nature of the nitro group and the inductive effect of the chlorine atom enhance the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This heightened reactivity allows for efficient condensation reactions under mild conditions.
This guide focuses on the Knoevenagel condensation, a versatile reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[1] The resulting α,β-unsaturated products are valuable precursors for a variety of pharmaceuticals and fine chemicals.[2][3]
Physicochemical and Safety Data
A thorough understanding of the starting material's properties and hazards is crucial for safe and effective experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₃ | [4] |
| Molecular Weight | 186.55 g/mol | [4] |
| CAS Number | 946136-72-7 | [4] |
Safety and Handling Precautions:
While specific safety data for this compound is not extensively available, data for the related compound 2-Chloro-5-nitropyridine provides a strong basis for handling procedures.[5][6]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Wash hands, eyes, and face thoroughly after handling.[5]
-
Wear protective gloves, clothing, and eye/face protection.[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If skin irritation occurs, get medical advice/attention.[6]
-
Experimental Protocol: Knoevenagel Condensation
This section details the procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound. This reaction is a cornerstone for generating α,β-unsaturated nitriles, which are versatile intermediates in organic synthesis.[3]
Rationale for Experimental Design
The chosen protocol is adapted from established procedures for similar aromatic aldehydes and is designed for high efficiency and purity of the final product.[2][7]
-
Solvent: Ethanol is selected as the reaction solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for refluxing conditions.
-
Catalyst: Piperidine, a weak organic base, is used to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic carbanion. A mild base is crucial to prevent self-condensation of the aldehyde.[1]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is employed to monitor the progress of the reaction, allowing for determination of the reaction's endpoint and ensuring complete consumption of the starting material.
-
Purification: The product is expected to precipitate from the reaction mixture upon cooling, facilitating its isolation by filtration. Washing with cold ethanol removes unreacted starting materials and impurities.
Materials and Reagents
-
This compound
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel)
-
Developing chamber (e.g., iodine tank)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Step-by-Step Procedure
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol.
-
To this solution, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (approximately 2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC at 30-minute intervals.
-
Upon completion of the reaction (typically 2-3 hours, as indicated by the disappearance of the aldehyde spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
The product should precipitate as a solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any residual reactants or catalyst.
-
Dry the purified product under vacuum to obtain the final compound.
Characterization of the Product
The structure and purity of the synthesized compound, 2-((2-chloro-5-nitropyridin-4-yl)methylene)malononitrile, should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
The following table summarizes the key quantitative parameters for the Knoevenagel condensation protocol.
Table 2: Quantitative Data for Knoevenagel Condensation
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq.) |
| Reactant 2 | Malononitrile (1.1 eq.) |
| Catalyst | Piperidine (catalytic amount) |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-3 hours (monitor by TLC) |
| Expected Yield | High |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
Conclusion
The protocols and application notes presented herein provide a comprehensive guide for researchers engaged in the synthesis of novel heterocyclic compounds using this compound. The heightened reactivity of this aldehyde, owing to its electronic properties, makes it an excellent substrate for condensation reactions. By following the detailed procedures and adhering to the safety guidelines, scientists can confidently and efficiently synthesize a variety of valuable chemical entities for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A.
- Muralidhar, L., & Girija, C. R. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 7(4), 423-427.
- Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitro-Pyridine-4-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-nitropyridine-4-carbaldehyde and Its Derivatives
Introduction: Strategic Importance of 2-Chloro-5-nitropyridine-4-carbaldehyde in Drug Discovery
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the presence of a chloro group, a nitro group, and a formyl group on the pyridine scaffold, render it a versatile precursor for the synthesis of a diverse array of complex molecules. The chloro and nitro groups activate the pyridine ring for nucleophilic substitution, while the aldehyde functionality serves as a handle for a wide range of chemical transformations. This application note provides a comprehensive guide to the scale-up synthesis of this compound and its subsequent elaboration into valuable derivatives, with a focus on practical considerations for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Key Starting Material: 2-Chloro-5-nitropyridine
A reliable and scalable synthesis of the starting material, 2-chloro-5-nitropyridine, is paramount for the successful production of the target aldehyde. While several synthetic routes have been reported, a robust and industrially viable method involves a three-step sequence starting from 2-aminopyridine: nitration, diazotization-hydrolysis, and chlorination.[1][2]
Critical Process Parameters and Rationale
-
Nitration of 2-aminopyridine: This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.[1] Careful temperature control is crucial to minimize the formation of undesired isomers. The highly exothermic nature of the reaction necessitates a controlled addition rate and efficient heat removal, especially on a larger scale.
-
Diazotization and Hydrolysis of 2-amino-5-nitropyridine: The resulting 2-amino-5-nitropyridine is converted to the corresponding 2-hydroxy-5-nitropyridine via a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis.[1] Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
Chlorination of 2-hydroxy-5-nitropyridine: The final step involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][3] This reaction is often performed at elevated temperatures, and on a large scale, careful control of the reaction temperature and off-gassing is essential.
An alternative, one-pot synthesis of 2-chloro-5-nitropyridine has been developed to avoid the use of harsh nitrating acids and improve the safety profile. This method utilizes 2-halogenated acrylates and nitromethane as starting materials.[3]
Part 2: Scale-Up Synthesis of this compound via Vilsmeier-Haack Formylation
The introduction of the formyl group at the 4-position of 2-chloro-5-nitropyridine is most effectively achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5][6]
Reaction Mechanism and Key Considerations
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich position of the aromatic substrate. In the case of 2-chloro-5-nitropyridine, the directing effects of the chloro and nitro groups favor formylation at the 4-position. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[5]
Caption: Vilsmeier-Haack Formylation Workflow.
Scale-Up Challenges and Mitigation Strategies
The Vilsmeier-Haack reaction is exothermic and involves thermally unstable intermediates, posing significant safety risks upon scale-up.[7][8][9]
-
Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure.
-
Mitigation: Slow, controlled addition of POCl₃ to DMF at low temperatures (0-10 °C) is essential. The use of a jacketed reactor with efficient cooling and agitation is mandatory. Continuous flow reactors can also offer superior temperature control for this step.[10]
-
-
Thermal Instability of the Vilsmeier Reagent: The pre-formed Vilsmeier reagent can decompose exothermically at elevated temperatures.[7][8][9]
-
Mitigation: It is often preferable to generate the Vilsmeier reagent in situ in the presence of the substrate. This "in-situ" approach minimizes the accumulation of the unstable reagent.[7]
-
-
Work-up and Quenching: The quenching of the reaction mixture with water is also highly exothermic due to the reaction of excess POCl₃.
-
Mitigation: The reaction mixture should be cooled significantly before being slowly added to a large excess of ice-water with vigorous stirring.
-
Protocol for Scale-Up Synthesis of this compound
Safety Precautions: This reaction should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water.[11] N,N-Dimethylformamide is a reproductive toxin.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Chloro-5-nitropyridine | 158.55 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 |
| Dichloromethane (DCM) | 84.93 | As solvent |
| Ice-water | - | For quenching |
| Saturated sodium bicarbonate solution | - | For neutralization |
| Brine | - | For washing |
| Anhydrous sodium sulfate | 142.04 | For drying |
Procedure:
-
Reaction Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Charging: Charge the reactor with 2-chloro-5-nitropyridine (1.0 eq.) and dichloromethane. Cool the mixture to 0-5 °C using a circulating chiller.
-
Vilsmeier Reagent Formation (in situ): In a separate, dry dropping funnel, charge N,N-dimethylformamide (5.0 eq.). Slowly add phosphorus oxychloride (3.0 eq.) to the DMF at a rate that maintains the temperature of the mixture below 20 °C.
-
Formylation Reaction: Slowly add the freshly prepared Vilsmeier reagent from the dropping funnel to the cooled solution of 2-chloro-5-nitropyridine in the reactor, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10-15 °C. Monitor the progress of the reaction by HPLC until the starting material is consumed (typically 2-4 hours).[12][13]
-
Work-up and Quenching: Cool the reaction mixture to 0 °C. In a separate, larger vessel, prepare a stirred mixture of ice and water. Slowly and carefully add the reaction mixture to the ice-water, ensuring the temperature of the quench mixture does not exceed 20 °C.
-
Neutralization and Extraction: Once the quench is complete, neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Part 3: Synthesis of Derivatives from this compound
The aldehyde functionality of this compound provides a versatile handle for the synthesis of a wide range of derivatives.
A. Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds which are valuable intermediates in medicinal chemistry.
Caption: Knoevenagel Condensation Workflow.
Protocol for Knoevenagel Condensation with Malononitrile:
-
To a solution of this compound (1.0 eq.) in ethanol, add malononitrile (1.1 eq.).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[14]
B. Suzuki-Miyaura Cross-Coupling
The chloro group at the 2-position of the pyridine ring can be readily displaced via a Suzuki-Miyaura cross-coupling reaction with a variety of boronic acids.[15][16] This reaction is a powerful tool for the synthesis of biaryl compounds and other complex molecules.
Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid:
-
In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction by HPLC or TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Synthesis of Pyrimidine Derivatives
The aldehyde can react with amidines or related compounds to form pyrimidine rings, which are prevalent scaffolds in many biologically active molecules.[11][17][18][19]
General Protocol for Pyrimidine Synthesis:
-
A mixture of this compound (1.0 eq.) and an appropriate amidine hydrochloride (1.1 eq.) in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide).
-
The reaction mixture is heated to reflux and monitored for completion.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after solvent removal.
-
Purification is typically achieved by recrystallization.
Conclusion
The scale-up synthesis of this compound and its derivatives requires careful consideration of reaction conditions, particularly for the thermally sensitive Vilsmeier-Haack formylation. By implementing robust process safety measures, such as controlled reagent addition, efficient cooling, and in-situ reagent generation, this valuable intermediate can be produced safely and efficiently on a larger scale. The versatile reactivity of the aldehyde and chloro functionalities allows for the synthesis of a wide array of complex molecules with potential applications in drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this important building block.
References
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development - ACS Publications. [Link]
-
Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development - ACS Publications. [Link]
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
-
From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development - ACS Publications. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry (RSC Publishing). [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
-
Genetic and Biochemical Characterization of 2-Chloro-5-nitrophenol degradation in a newly isolated bacterium, Cupriavidus sp. st. ResearchGate. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols for the Functionalization of 2-Chloro-5-nitropyridine-4-carbaldehyde
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-5-nitropyridine-4-carbaldehyde is a highly functionalized heterocyclic compound that serves as a cornerstone in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. The pyridine ring, an essential motif in numerous FDA-approved drugs, is rendered exceptionally reactive by the strategic placement of its substituents.[1][2] The electron-withdrawing nature of the nitro group at the C5 position, coupled with the formyl group at C4, significantly activates the pyridine ring towards nucleophilic attack. The chlorine atom at the C2 position acts as an excellent leaving group, providing a versatile handle for a multitude of synthetic transformations.
This guide provides an in-depth exploration of the key functionalization strategies for this compound, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. The methodologies discussed herein are pivotal for researchers and scientists engaged in the synthesis of novel compounds with potential therapeutic applications, particularly in the construction of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are known to possess a wide range of biological activities, including anticancer and kinase inhibitory properties.[3][4]
I. Nucleophilic Aromatic Substitution (SNAr): Gateway to C-N, C-O, and C-S Bond Formation
The inherent electronic deficiency of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, makes the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a robust and straightforward method for introducing a variety of nucleophiles, thereby forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Causality Behind Experimental Choices
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed efficiently. The nitro group, being para to the C2 position, plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thus lowering the activation energy of the reaction. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the charged intermediate without protonating the nucleophile. The addition of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol 1: SNAr with Primary and Secondary Amines
This protocol details a general procedure for the amination of this compound at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.
-
To this solution, add the desired primary or secondary amine (1.1 - 1.5 eq) followed by the base (TEA or K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-nitropyridine-4-carbaldehyde derivative.
II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance. For this compound, these reactions provide a powerful avenue to introduce aryl, heteroaryl, alkynyl, and amino moieties at the C2 position.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide.[5]
Causality Behind Experimental Choices:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. The choice of palladium catalyst, ligand, and base is crucial for a successful reaction. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaryl chlorides.[5] A base is required to activate the boronic acid for transmetalation. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
B. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6]
Causality Behind Experimental Choices:
This reaction is co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. Microwave irradiation can significantly accelerate the reaction.[7]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous DMF (optional, if not using the amine as solvent)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed TEA or DIPA as the solvent.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[8]
Causality Behind Experimental Choices:
This reaction employs a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Xantphos) and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu). The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of base is critical and depends on the specific substrates.
Protocol 4: Buchwald-Hartwig Amination with Anilines
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.08 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk tube
Procedure:
-
In a Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.08 eq) in anhydrous dioxane or toluene. Stir at room temperature for 10 minutes.
-
Add this compound (1.0 eq), the aniline derivative (1.2 eq), and Cs₂CO₃ (1.5 eq).
-
De-gas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction mixture at 90-110 °C until complete consumption of the starting material.
-
Cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
III. Functionalization of the Aldehyde Group
The formyl group at the C4 position is a versatile handle for further synthetic elaborations, allowing for the construction of a wide array of derivatives.
A. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[9][10]
Causality Behind Experimental Choices:
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion.[9] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product. The reaction can often be performed under mild conditions, sometimes even without a solvent.[11]
Protocol 5: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or gently reflux for 1-2 hours, monitoring by TLC.[12]
-
Upon completion, cool the mixture. The product often precipitates and can be collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-(2-chloro-5-nitropyridin-4-yl)methylene)malononitrile.
IV. Application in the Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]pyridines
A significant application of functionalized this compound derivatives is in the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[3][4]
Causality Behind Experimental Choices:
The synthesis typically involves the reaction of a 2-amino-5-nitropyridine-4-carbaldehyde derivative (obtained, for example, via SNAr from the starting material) with hydrazine. The reaction proceeds through the initial formation of a hydrazone with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to form the fused pyrazole ring.[13]
Protocol 6: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines the synthesis from a 2-anilino-5-nitropyridine-4-carbaldehyde intermediate.
Materials:
-
2-Anilino-5-nitropyridine-4-carbaldehyde (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 2-anilino-5-nitropyridine-4-carbaldehyde (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine.
Data Presentation
Table 1: Summary of Reaction Conditions for Functionalization
| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature |
| SNAr (Amination) | Primary/Secondary Amine | TEA or K₂CO₃ | Acetonitrile/DMF | RT - 80 °C |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O | 80 - 100 °C |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI/TEA | TEA or DMF | 100 - 120 °C (MW) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos/Cs₂CO₃ | 1,4-Dioxane | 90 - 110 °C |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | RT - Reflux |
| Pyrazolopyridine Synthesis | Hydrazine Hydrate | - | Ethanol/Acetic Acid | Reflux |
Visualizations
Diagram 1: Key Functionalization Pathways
Caption: Overview of major functionalization routes for the title compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link][5][14]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Available at: [Link][10]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link][3]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link][11]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. Available at: [Link][13]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link][1]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. Available at: [Link]
-
ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine - ResearchGate. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. Available at: [Link][2]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link][4]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link][8]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link][7]
-
Recent advances in Sonogashira reactions - PubMed. Available at: [Link][6]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate. Available at: [Link]
-
Sonogashira cross-coupling under non-basic conditions. Flow chemistry as a new paradigm in reaction control - RSC Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pure.tue.nl [pure.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
creating compound libraries with 2-Chloro-5-nitropyridine-4-carbaldehyde
Application Note: Strategic Compound Library Synthesis using 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary
In the landscape of diversity-oriented synthesis (DOS), This compound (CAS: Available upon request) represents a "Linchpin Scaffold." Its value lies not just in its structural density but in the orthogonal reactivity of its three functional handles:
-
C4-Aldehyde: A highly reactive electrophile for reductive aminations and condensations.
-
C2-Chloride: An activated leaving group for Nucleophilic Aromatic Substitution (
), potentiated by the pyridine nitrogen. -
C5-Nitro Group: A latent amine precursor allowing for late-stage cyclization into bicyclic cores (e.g., 6-azaindoles, 1,6-naphthyridines).
This guide provides a validated roadmap for transforming this single building block into three distinct compound libraries: Linear Trisubstituted Pyridines , 6-Azaindoles , and 1,6-Naphthyridines .
Chemical Logic & Design Strategy
The successful utilization of this scaffold requires a strict "Order of Operations" to avoid cross-reactivity.
-
Vector 1 (C4-CHO): This is the most kinetically labile site. Reaction with amines forms imines reversibly. Rule: Functionalize C4 first via reductive amination to "lock" this position before subjecting the ring to harsh
conditions, OR protect it if C2 functionalization is prioritized. -
Vector 2 (C2-Cl): Activated by the adjacent ring nitrogen (ortho-effect). While less reactive than 2,4-dichloro analogs, it undergoes
with thiols, alkoxides, and amines upon heating. -
Vector 3 (C5-NO2): The "Core Modifier." Reduction of this group triggers cyclization potential. It must be maintained as a nitro group until the final step unless a fused ring system is the target.
Visual Workflow (The "Hub-and-Spoke" Model)
Figure 1: Divergent synthesis pathways.[1][2] Path A yields decorated pyridines; Paths B and C yield bicyclic heteroaromatics.
Detailed Experimental Protocols
Protocol A: C4-First Functionalization (Reductive Amination)
Objective: Install the first diversity element (
Mechanistic Insight: Standard reductive amination uses mild hydride donors. We utilize Sodium Triacetoxyborohydride (STAB) because it is selective for imines over aldehydes and will not reduce the nitro group or displace the chloride at room temperature.
Materials:
-
Scaffold: this compound (1.0 equiv)
-
Amine (
): 1.1 equiv (Primary or Secondary) -
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (1.0 equiv, catalytic promoter)
Step-by-Step:
-
Imine Formation: In a 20 mL scintillation vial, dissolve the scaffold (100 mg, 0.54 mmol) in DCE (5 mL). Add the amine (
, 0.59 mmol) and Acetic Acid (30 µL). Stir at Room Temperature (RT) for 1 hour.-
QC Check: Monitor by LC-MS. You should see the disappearance of the aldehyde peak and formation of the imine (
).
-
-
Reduction: Add STAB (170 mg, 0.81 mmol) in one portion. The reaction may bubble slightly (evolution of
is rare but possible if moisture is present; usually acetic acid evolution). -
Incubation: Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous
(5 mL) and stir vigorously for 15 minutes to quench borates. -
Workup: Extract with DCM (3 x 10 mL). Dry organics over
, filter, and concentrate. -
Yield: Typically 85–95%. The product is a 2-Chloro-5-nitro-4-(aminomethyl)pyridine .
Protocol B: C2-Diversification via
Objective: Displace the C2-Chloride with a second diversity element (
Prerequisite: This step is best performed after Protocol A. If performed on the bare aldehyde, the amine nucleophile will attack the aldehyde first.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Nucleophile (
): 1.2 – 2.0 equiv (Amines, Thiols, or Phenols) -
Base: DIPEA (2.0 equiv) for amines;
for phenols/thiols. -
Solvent: DMSO or NMP (Polar Aprotic is essential).
Step-by-Step:
-
Setup: Dissolve the substrate in DMSO (0.2 M concentration).
-
Addition: Add Base followed by the Nucleophile.
-
Reaction:
-
For Aliphatic Amines: Heat to 80°C for 4–12 hours.
-
For Thiols/Phenols: Heat to 60°C for 2–6 hours.
-
Note: The C2 position is activated, but less so than a 2,4-dichloro system. Heat is required.
-
-
Workup: Dilute with water (precipitate often forms). Extract with Ethyl Acetate. Wash with brine to remove DMSO.
-
Validation: NMR should show loss of the C2 proton signal (if applicable) or shifts in the pyridine ring protons.
Protocol C: Core Hopping to 6-Azaindoles
Objective: Convert the pyridine scaffold into a 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) core. This is a high-value "scaffold hop."
Mechanism: The Hemetsberger-Knittel Reaction . Condensation with ethyl azidoacetate gives an
Materials:
-
Scaffold: this compound
-
Reagent: Ethyl azidoacetate (Caution: Energetic)
-
Base: NaOEt (freshly prepared) or NaH
-
Solvent: Ethanol (Step 1), Xylenes (Step 2)
Step-by-Step:
-
Condensation:
-
Dissolve Na (3 equiv) in dry EtOH at 0°C.
-
Add a mixture of the Scaffold (1 equiv) and Ethyl azidoacetate (4 equiv) dropwise over 30 mins.
-
Stir at -10°C to 0°C for 4 hours. A yellow precipitate (the azido-alcohol or acrylate) forms.
-
Pour into saturated
, extract with EtOAc. Purify the -azidoacrylate intermediate by flash chromatography.
-
-
Cyclization (Thermolysis):
-
Dissolve the intermediate in Xylenes (boiling point ~140°C). Concentration should be dilute (0.05 M) to favor intramolecular reaction.
-
Reflux for 1–4 hours. Nitrogen gas (
) will evolve. -
Safety: Perform behind a blast shield.
-
-
Result: The product is Ethyl 4-chloro-7-nitro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .
-
Note: The 5-nitro group remains, and the 2-chloro group remains, allowing further functionalization of the new bicyclic core.
-
Data Summary & Library Specifications
| Parameter | Protocol A (Reductive Amination) | Protocol B ( | Protocol C (Cyclization) |
| Reaction Vector | C4-Aldehyde | C2-Chloride | C4 + C3 (Ring Closure) |
| Primary Reagent | Amine + STAB | Amine/Thiol + Base | Ethyl Azidoacetate |
| Temp/Time | RT / 4h | 80°C / 12h | 140°C / 2h |
| Key Byproduct | Bis-alkylation (rare with STAB) | Hydrolysis (if wet DMSO used) | Polymerization (if conc. too high) |
| Avg. Yield | 92% | 75% | 55% (2 steps) |
References
-
Hemetsberger, H., & Knittel, D. (1972).
-Azido-zimtsäureestern. Monatshefte für Chemie, 103, 194–204. -
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Journal of Organic Chemistry, 61(11), 3849–3862.
-
Lutz, F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Semantic Scholar Review.
-
BenchChem Application Note. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
Safety Warning: 2-Chloro-5-nitropyridine derivatives are potential skin sensitizers. Ethyl azidoacetate is potentially explosive; do not distill to dryness. Always conduct thermolysis reactions behind a safety shield.
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Nitropyridines
Topic: Minimizing Isomer Formation & Troubleshooting Regiocontrol
Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers.
Core Directive: The "Deactivated Ring" Challenge
The Problem:
You cannot simply "tune" the nitration of pyridine to get 2-, 3-, or 4-nitropyridine by slightly adjusting temperature or solvent. The pyridine ring is
The Solution: Minimizing isomer formation in nitropyridine synthesis is not about separation; it is about pathway selection . You must choose a specific synthetic route that chemically forces the nitro group to the desired position.
-
Targeting 3-Nitro: Direct Nitration (High Energy).
-
Targeting 4-Nitro: N-Oxide Activation (The "Push-Pull" Strategy).
-
Targeting 2-Nitro: Functional Group Interconversion (Sandmeyer/Oxidation).
Regioselectivity Decision Matrix
Before starting, verify your target isomer. Attempting to force a 4-nitro product via direct nitration will result in failure (mostly 3-nitro or no reaction).
Figure 1: Decision tree for selecting the correct synthetic pathway to guarantee regiochemical purity.
Technical Modules & Protocols
Module A: Synthesis of 4-Nitropyridine (The N-Oxide Route)
Mechanism: Pyridine-N-oxide pushes electron density into the 2 and 4 positions, overcoming the deactivation. The 4-position becomes susceptible to nitration.[1][2][3][4][5][6]
Protocol (Step-by-Step):
-
N-Oxidation: Dissolve pyridine in acetic acid. Add 30%
slowly at 70-80°C. Stir for 12-24h. -
Nitration: Add the Pyridine-N-Oxide to a mixture of Fuming
and Conc. . Heat to 100-130°C.-
Critical Control Point: This step is exothermic. Use a continuous flow reactor if scaling >100g to prevent thermal runaway.
-
-
Deoxygenation: The resulting 4-nitropyridine-N-oxide must be reduced.[7]
-
Reagent:
in chloroform (Classic) or / Raney Ni (Modern/Green). -
Note: If using Hydrogenation, monitor strictly to avoid reducing the
group to .
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete N-oxidation before nitration. | Monitor Step 1 via TLC/HPLC. Ensure starting material is fully converted to N-oxide. |
| Explosion/Runaway | Accumulation of nitration product.[1] | STOP. Do not scale batch nitration of N-oxides. Use flow chemistry or very slow addition with active cooling. |
| Product is 4-Aminopyridine | Over-reduction during deoxygenation. | If using catalytic hydrogenation, switch to chemical deoxygenation ( |
Module B: Synthesis of 3-Nitropyridine (Direct Nitration)
Mechanism: Standard EAS. The 3-position is the "least deactivated" site, similar to meta-directing in nitrobenzene.
Protocol:
-
Reagents: Requires harsh conditions. Use
in Fuming (Oleum) or . -
Conditions: Reaction temperatures often exceed 300°C in standard acid, or 100°C+ with Oleum.
-
Quenching: Pour onto crushed ice. Neutralize carefully with
.
Troubleshooting:
-
Charring/Tar Formation: Temperature too high. The ring is breaking down. Lower temp and increase reaction time, or switch to
(dinitrogen pentoxide) for milder conditions [1]. -
Isomer Contamination: Rare. Direct nitration is highly selective for the 3-position. If 2-nitro is found, check starting material purity.
Module C: Synthesis of 2-Nitropyridine (Via Aminopyridine)
Mechanism: You cannot nitrate pyridine to get 2-nitropyridine directly. You must start with 2-aminopyridine .
-
Pathway: Diazotization (
) followed by substitution with Nitrite ( ).
Protocol (Sandmeyer-like):
-
Dissolve 2-aminopyridine in
. -
Add
(forming peroxymonosulfuric acid in situ) OR treat with followed by Copper(I) nitrite. -
Alternative: Oxidation of 2-aminopyridine with mixture of
in polyphosphoric acid.
Troubleshooting:
-
Formation of Pyridone: If water is present during diazotization, the diazonium salt will hydrolyze to 2-hydroxypyridine (pyridone). Keep the system anhydrous or use high concentration nitrite excesses.
Pathway Visualization (N-Oxide Workflow)
This is the most complex route but the only way to access the 4-isomer efficiently.
Figure 2: The N-Oxide activation pathway. Note that the intermediate (Red) is shock-sensitive.
FAQ: Expert Troubleshooting
Q: I am seeing a mix of 3-nitro and 4-nitro isomers. What went wrong? A: This usually happens in the N-Oxide route if the oxidation (Step 1) was incomplete. Unreacted pyridine in the mixture will nitrate at the 3-position (if conditions are harsh enough) or remain as an impurity. Ensure >99% conversion to N-oxide before adding nitric acid.
Q: Can I use nucleophilic substitution (SnAr) to make nitropyridines?
A: Yes, but usually to replace a leaving group with a nucleophile, not to add a nitro group. However, if you have 2-bromo-pyridine , you can react it with Sodium Nitrite (
Q: Safety alerts for 4-nitropyridine synthesis? A: 4-Nitropyridine-N-oxide is thermally unstable. Never distill the reaction mixture to dryness. The residue can explode. Always quench into ice water and extract.
References
-
Bakke, J. M., et al. (1998).[8] "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2.[8] Link
-
Organic Syntheses. (1950). "4-Nitropyridine N-Oxide."[1][6][7] Organic Syntheses, Coll. Vol. 4, p.704. Link
- Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. prepchem.com [prepchem.com]
- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 7. mdpi.org [mdpi.org]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
common side reactions with 2-Chloro-5-nitropyridine-4-carbaldehyde
Technical Support Center: 2-Chloro-5-nitropyridine-4-carbaldehyde
Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Dr. Aris) Subject: Troubleshooting Reactivity & Stability Issues
Executive Summary: The "Trap" Molecule
This compound is a deceptive intermediate. While it appears to be a standard building block for bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines), its electron-deficient pyridine core creates a "perfect storm" for side reactions. The combination of the C2-Chlorine , C4-Aldehyde , and C5-Nitro groups makes the ring highly susceptible to nucleophilic attack and ring degradation, often before the desired aldehyde chemistry can occur.
This guide addresses the three most common failure modes reported by our users: Unintended Nucleophilic Aromatic Substitution (
Visualizing the Hazard Landscape
The following diagram maps the competing reaction pathways that users must navigate.
Caption: Competing pathways for this compound. Red paths indicate irreversible side reactions common in basic media.
Technical Support Tickets (Q&A)
Ticket #1024: "My product turned into black tar during basic workup."
User: Medicinal Chemist, Drug Discovery Issue: I attempted a condensation reaction using NaOH as a base. The aldehyde spot disappeared on TLC, but I didn't get my product. The mixture turned dark black/brown.
Dr. Aris: This is a classic case of Base-Induced Ring Instability .
-
The Mechanism: The pyridine ring is severely electron-deficient due to the cumulative withdrawing effects of the Nitro (C5), Aldehyde (C4), and the ring Nitrogen. Hydroxide ions (
) act as potent nucleophiles. Instead of just deprotonating your substrate or initiating the Cannizzaro reaction, the hydroxide attacks the ring (often at C2 or C6), leading to the formation of a Meisenheimer complex. This complex can collapse, breaking the C-N bond and opening the pyridine ring entirely [1]. -
The Fix:
-
Avoid Hydroxide: Never use strong hydroxide bases (NaOH, KOH) with this substrate if possible.
-
Switch to Non-Nucleophilic Bases: Use DIPEA (Diisopropylethylamine) or
in aprotic solvents (DMF, MeCN) for condensations. -
Acidic Workup: If you must use base, quench immediately with cold dilute HCl or ammonium chloride. Do not let the reaction sit at high pH.
-
Ticket #1025: "I see a new impurity spot during reductive amination."
User: Process Chemist
Issue: I'm reacting the aldehyde with a primary amine and
Dr. Aris: You are experiencing Competitive
-
The Mechanism: The Chlorine at C2 is highly activated. While aldehydes typically react faster with amines to form imines, the amine is also a nucleophile that can attack the C2 position, displacing the chloride. This is accelerated by heat and excess amine [2].
-
Troubleshooting Protocol:
-
Temperature Control: Run the imine formation at 0°C to room temperature . Do not heat to reflux.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine. Excess amine drives the
side reaction. -
Sequential Addition: Pre-form the imine at low temperature, then add the reducing agent. Do not mix everything at once if selectivity is poor.
-
Ticket #1026: "The aldehyde peak is shifting/broadening in NMR."
User: Analytical Scientist
Issue: The proton NMR shows the aldehyde peak (
Dr. Aris: This is likely Hemiacetal Formation or Hydration .
-
The Mechanism: Electron-deficient aldehydes are "thirsty." In protic solvents like methanol or water, they rapidly form hemiacetals or gem-diols (hydrates). The electron-withdrawing nitro and pyridine ring destabilize the carbonyl, making the hydrate form thermodynamically favorable in solution [3].
-
The Fix:
-
Change Solvent: Switch to an aprotic NMR solvent like DMSO-d6 or
. -
Verify Integrity: If the peak returns to a sharp singlet in DMSO, your compound is chemically intact; it was just in equilibrium with the solvent.
-
Experimental Protocol: Minimizing Side Reactions
Procedure: Selective Reductive Amination (Minimizing C2-Cl Displacement) Standard Condition vs. Optimized Condition
| Parameter | Standard (High Risk) | Optimized (Recommended) | Reason |
| Solvent | Methanol / Ethanol | DCE or DCM | Protic solvents can promote |
| Base | TEA / NaOH | None or DIPEA | Strong bases trigger ring opening; DIPEA is sterically hindered. |
| Temp | Reflux | 0°C | Higher energy overcomes the activation barrier for Cl-displacement. |
| Reductant | Milder reductant prevents reduction of the Nitro group or C-Cl bond. |
Step-by-Step:
-
Dissolve: Dissolve this compound (1.0 eq) in dry 1,2-Dichloroethane (DCE).
-
Add Amine: Add the amine (1.05 eq) dropwise at 0°C .
-
Stir: Allow to stir for 30-60 mins at 0°C to form the imine. Check TLC to ensure aldehyde consumption before reduction.
-
Reduce: Add Sodium triacetoxyborohydride (
) (1.5 eq) in one portion. -
Quench: Quench with saturated
(aq). Do not use strong caustic base.[1]
References
-
Zeller, M., et al. (2007).[1] "Ring opening of 2-chloro-5-nitropyridine by hydroxide." Acta Crystallographica Section E, 63(5). Link
-
BenchChem. (2025).[2][3] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Application Notes. Link
-
Chemistry Steps. (2023). "Nucleophilic Addition to Aldehydes and Ketones: Hydration and Hemiacetal Formation."[4] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitropyridines, as they may be skin sensitizers and toxic.
Sources
Navigating the Thermal Landscape of 2-Chloro-5-nitropyridine-4-carbaldehyde: A Technical Support Guide
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitropyridine-4-carbaldehyde. This versatile building block, with its unique arrangement of activating and reactive functional groups, presents a powerful tool for the synthesis of novel chemical entities. However, its reactivity is intrinsically linked to thermal conditions. This guide is designed to provide you with in-depth, field-proven insights into optimizing reaction temperatures to ensure the success of your experiments, troubleshoot common issues, and maintain the scientific integrity of your work.
Understanding the Thermal Personality of this compound
This compound is a molecule with distinct reactive sites: a highly electrophilic aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position, and a reactive aldehyde at the 4-position, ready to participate in a variety of condensation and coupling reactions. The electron-withdrawing nature of both the nitro group and the carbaldehyde group significantly activates the pyridine ring towards nucleophilic attack. However, these same features can also lead to undesired side reactions if the reaction temperature is not carefully controlled.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₃ | |
| Molecular Weight | 186.55 g/mol | |
| Melting Point | 105-108 °C (for the related 2-chloro-5-nitropyridine) | [1] |
| Boiling Point | 256.6±20.0 °C at 760 mmHg (for the related 2-chloro-5-nitropyridine) | [1] |
Troubleshooting Guide & FAQs: A Reaction-Specific Approach
This section is structured in a question-and-answer format to directly address the challenges you may encounter.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The displacement of the chloride at the C2 position is a cornerstone of this molecule's utility.
Question: My SNAr reaction is sluggish or incomplete. Should I increase the temperature?
Answer: While moderately increasing the temperature can enhance the reaction rate, excessive heat can be detrimental. Here’s a systematic approach to troubleshooting:
-
Initial Temperature Considerations: For many SNAr reactions with activated pyridines, starting at room temperature is a viable strategy. Some highly reactive nucleophiles may even proceed at 0 °C.[2]
-
Stepwise Temperature Increase: If the reaction is slow at room temperature, a gradual increase to 40-60 °C is a reasonable next step. Monitor the reaction progress closely by TLC or LC-MS.
-
The High-Temperature Pitfall: Pushing the temperature too high (e.g., > 100-120 °C) can lead to several side reactions:
-
Aldehyde Degradation: Aromatic aldehydes can undergo decomposition at elevated temperatures.[3]
-
Unwanted Reactions with Solvents or Reagents: High temperatures can promote unwanted reactions with your solvent (e.g., DMF, which can decompose to dimethylamine, a nucleophile) or other components in the reaction mixture.
-
Ring Opening: In the presence of a strong base, highly activated nitropyridines can undergo ring-opening reactions.[4]
-
Troubleshooting Workflow for Sluggish SNAr Reactions:
Caption: Troubleshooting workflow for slow SNAr reactions.
Knoevenagel Condensation at the C4-Carbaldehyde
This classic carbon-carbon bond-forming reaction is a common application for the aldehyde functionality.
Question: I'm observing low yields in my Knoevenagel condensation. What is the optimal temperature?
Answer: The Knoevenagel condensation is often sensitive to temperature, but higher is not always better.
-
Starting Point: Many Knoevenagel condensations can be effectively run at room temperature, especially with reactive methylene compounds.[5][6]
-
Moderate Heating: For less reactive substrates, gentle heating to reflux in a solvent like ethanol is a common strategy.[5]
-
The Risk of High Temperatures:
-
Side Reactions of the Aldehyde: As with SNAr, high temperatures can lead to the degradation of the aldehyde starting material.
-
Self-Condensation: A stronger base combined with high temperatures can promote the self-condensation of the active methylene compound.[5]
-
Reversibility: The Knoevenagel condensation is a reversible reaction where water is eliminated. High temperatures can sometimes favor the reverse reaction if water is not effectively removed.
-
Experimental Protocol: A General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Add the active methylene compound (1.0-1.2 eq.).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
If the reaction is slow, gently heat to reflux. For higher boiling point solvents, consider using a Dean-Stark trap to remove water.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[5]
Data Summary: Temperature Effects on Knoevenagel Condensation
| Temperature Range | Expected Outcome | Potential Issues |
| Room Temperature | Often sufficient for reactive partners. | Slow reaction rates with less active methylene compounds. |
| 40-80 °C (or reflux in ethanol) | Increased reaction rate, generally good yields. | Potential for minor side product formation. |
| > 100 °C | May be required for very unreactive substrates. | Increased risk of aldehyde degradation and other side reactions. |
Suzuki-Miyaura Cross-Coupling at the C2-Position
This powerful reaction allows for the formation of a C-C bond at the C2 position.
Question: My Suzuki coupling is not proceeding to completion. What temperature should I be using?
Answer: Suzuki couplings of electron-deficient heteroaryl chlorides typically require elevated temperatures.
-
Typical Temperature Range: For Suzuki couplings involving chloro-pyridines, temperatures in the range of 90-120 °C are common.
-
Rationale for High Temperature: The oxidative addition of palladium into the C-Cl bond is often the rate-limiting step and is generally slower than for the corresponding bromides or iodides.[7] Higher temperatures are needed to overcome this activation barrier. The electron-deficient nature of the pyridine ring in your substrate should facilitate this step compared to electron-rich systems.[8]
-
Troubleshooting High-Temperature Suzuki Couplings:
-
Catalyst Decomposition: Ensure you are using a thermally stable palladium catalyst and ligand system.
-
Solvent Choice: Use a high-boiling point solvent such as dioxane, toluene, or DMF.
-
Degassing: Thoroughly degas your reaction mixture to prevent oxidation of the palladium catalyst at high temperatures.
-
Logical Relationship Diagram for Suzuki Coupling Temperature Optimization:
Caption: Optimization strategy for Suzuki coupling reactions.
FAQs on Thermal Stability and Chemoselectivity
Q1: What is the general thermal stability of this compound?
Q2: How does temperature affect the chemoselectivity of reactions involving both the chloro and aldehyde groups?
Temperature can be a critical tool for controlling chemoselectivity.
-
Low Temperatures Favor Aldehyde Reactions: Reactions that are typically performed at or below room temperature, such as some Knoevenagel condensations or the formation of imines, are less likely to compete with SNAr at the C2-position, which often requires more forcing conditions.
-
High Temperatures Favor SNAr: As discussed, SNAr and Suzuki couplings at the C2-chloro position generally require elevated temperatures. At these temperatures, the aldehyde may require protection if it is not intended to react.
Q3: I am seeing a complex mixture of products in my reaction. Could temperature be the culprit?
Yes, incorrect temperature is a common cause of complex reaction mixtures.
-
Too High: Can lead to decomposition of your starting material or products, and promote a variety of side reactions.
-
Too Low: Can lead to incomplete conversion, leaving you with a mixture of starting materials and products that can be difficult to separate.
Always start with the mildest conditions reported for a similar transformation and only increase the temperature incrementally while carefully monitoring the reaction profile.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46916249, this compound. [Link]
-
Singh, P., & Kaur, N. (2013). Novel Methods of Knoevenagel Condensation. International Journal of Scientific & Engineering Research, 4(9), 123-127. [Link]
- Li, G. Y. (2002). The First General Method for Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides with Aryl-, Heteroaryl-, and Vinylboronic Acids.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7005. [Link]
-
Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. The Journal of Physical Chemistry A, 119(43), 10691-10701. [Link]
-
Al-Qahtani, A. A., et al. (2023). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 28(3), 1361. [Link]
-
Zeller, M., et al. (2017). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 2(11), 7859-7868. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting low reactivity of 2-Chloro-5-nitropyridine-4-carbaldehyde
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a uniquely challenging yet valuable chemical intermediate: 2-Chloro-5-nitropyridine-4-carbaldehyde. As Senior Application Scientists, we understand that the utility of a building block is only as good as the reliability of its reactions. The following guide is structured to address the low reactivity and side reactions commonly encountered with this electron-deficient heterocyclic aldehyde, grounding our advice in mechanistic principles and field-proven solutions.
Technical Support Center: this compound
Introduction: Understanding the Reactivity Profile
This compound is a highly functionalized pyridine derivative, making it a potent intermediate in medicinal chemistry and materials science.[1][2] Its reactivity is dominated by the strong electron-withdrawing nature of three key features: the pyridine ring nitrogen, the nitro group at the 5-position, and the carbaldehyde group at the 4-position. This electronic profile dictates the molecule's behavior, creating specific challenges and opportunities in synthesis.
This guide will help you navigate the common pitfalls associated with its use, turning potential reactivity issues into successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability & Handling
Question: My reaction is turning dark, and I'm isolating very little of my desired product. What could be causing this decomposition?
Answer: The high electrophilicity of the pyridine ring makes this molecule particularly sensitive to certain conditions, especially strong bases.
-
Causality: The combination of the chloro, nitro, and aldehyde substituents makes the pyridine ring extremely electron-poor. Strong, hard nucleophiles like hydroxide or alkoxides can attack the ring itself, leading to decomposition or complex side-reactions, including potential ring-opening pathways.[3] This is a known issue with electron-deficient 2-chloropyridines.[3]
-
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, avoid using strong, non-nucleophilic bases like NaOH, KOH, or NaOMe. If a base is necessary, opt for weaker organic bases (e.g., triethylamine, DIPEA) or carbonate bases (K₂CO₃, Cs₂CO₃).
-
Temperature Control: Perform reactions at the lowest effective temperature. Exothermic reactions or excessive heating can accelerate decomposition.
-
Inert Atmosphere: While stable under normal conditions, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to discoloration and product loss.
-
Question: I'm struggling with the solubility of the starting material. What are the recommended solvents?
Answer: Proper dissolution is critical for reaction kinetics. Poor solubility is a common cause of apparent low reactivity.
-
Solubility Profile: This compound has low solubility in water and non-polar solvents.[1][4] It exhibits good solubility in polar aprotic solvents.
-
Recommended Solvents:
| Solvent Type | Recommended Examples | Use Case Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent for Nucleophilic Aromatic Substitution (SNAr) and many condensations. |
| Polar Protic | Ethanol, Methanol | Suitable for some condensations (e.g., Knoevenagel) and reductive aminations. |
| Ethereal | THF, 1,4-Dioxane | Moderate solubility. Often used for reactions involving organometallics (with caution). |
| Aromatic | Toluene, Xylene | Useful for reactions requiring azeotropic removal of water (e.g., Dean-Stark). |
Troubleshooting Specific Transformations
Scenario 1: Sluggish Knoevenagel Condensation
The Knoevenagel condensation, a C=C bond-forming reaction between an aldehyde and an active methylene compound, should be favorable with this substrate due to the electrophilic nature of the aldehyde. If you are experiencing low yields or slow reaction times, consider the following.
Question: My Knoevenagel condensation with malononitrile is not going to completion. How can I improve the yield?
Answer: The issue likely lies in suboptimal catalysis or reaction conditions rather than the inherent reactivity of the aldehyde. The pyridine nitrogen in the substrate can itself act as a base, which can sometimes be sufficient for the reaction to proceed without an external catalyst, albeit slowly.[5]
-
Mechanistic Insight: The reaction requires a basic catalyst to deprotonate the active methylene compound, creating a nucleophilic carbanion that attacks the aldehyde. The subsequent dehydration step yields the final product. The electron-deficient pyridine ring activates the aldehyde, making it a good electrophile.
-
Troubleshooting Workflow:
Caption: Troubleshooting Knoevenagel Condensation
-
Detailed Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and toluene (10 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Scenario 2: Failed or Low-Yield Wittig Reaction
The Wittig reaction is a powerful tool for olefination, but the strongly basic nature of the phosphorus ylide can be problematic.[6][7]
Question: I'm attempting a Wittig reaction, but I'm getting a complex mixture of products and recovering unreacted starting material. What's wrong?
Answer: The primary challenge here is the stability of the substrate in the presence of the ylide, which is typically generated with a very strong base.
-
Causality:
-
Ylide Generation: Bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are used to form the ylide.[8] If any of this base remains unreacted, it can attack the electron-deficient pyridine ring.
-
Ylide Basicity: The ylide itself is a strong base and can act as a Brønsted-Lowry base, potentially causing side reactions with the substrate.
-
Ylide Stability: Non-stabilized ylides (e.g., from alkyl halides) are more reactive and more basic, posing a greater risk than stabilized ylides (e.g., from α-halo esters).
-
-
Recommended Adjustments:
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale |
| Base | n-BuLi, LDA | Potassium hexamethyldisilazide (KHMDS), Sodium hydride (NaH) | KHMDS is a strong but sterically hindered base, reducing the chance of direct attack on the substrate. |
| Addition Order | Substrate added to ylide | Slowly add pre-formed ylide to a cooled solution (-78 °C) of the aldehyde. | Minimizes the exposure of the aldehyde to excess base or high concentrations of the ylide. |
| Ylide Type | Non-stabilized ylides | Use stabilized ylides if the desired product allows (e.g., Horner-Wadsworth-Emmons reagents). | HWE reagents are less basic and often provide higher E-selectivity for the resulting alkene. |
Scenario 3: Inefficient Nucleophilic Aromatic Substitution (SNAr)
The C2-position is activated for SNAr by both the ring nitrogen and the C5-nitro group, so this reaction is expected to be efficient.[9][10] Failure typically points to the reaction setup.
Question: I am trying to displace the chloride with an amine (or other nucleophile) and the reaction is very slow. Why?
Answer: This points to an issue with either the nucleophile's reactivity or the solvent system. The SNAr mechanism relies on the formation of a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups and polar aprotic solvents.
-
Mechanistic Workflow:
Caption: Simplified SNAr Mechanism
-
Key Solutions:
-
Solvent is Crucial: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF . These solvents excel at solvating the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive.
-
Activate Your Nucleophile: If using a neutral nucleophile like an amine, add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to deprotonate it in situ or use a pre-formed salt (e.g., sodium thiophenoxide instead of thiophenol).
-
Consider Temperature: While SNAr reactions on this substrate are often facile, gentle heating (50-80 °C) can significantly increase the rate. Monitor for decomposition by TLC.
-
Protect the Aldehyde: If the nucleophile is small and basic (e.g., methoxide), it may preferentially attack the aldehyde. In such cases, consider protecting the aldehyde as an acetal prior to the SNAr reaction.
-
References
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848. Retrieved from [Link]
-
UCHEM. (n.d.). High-Purity 2-Chloro-5-nitropyridine (CAS 4548-45-2): Key Intermediate for Advanced Synthesis. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-5-Nitro-Pyridine-4-Carboxylic Acid. Retrieved from [Link]
-
Schenk, B., et al. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 184(10), 2734–2743. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Loch, A. R., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1951-1956. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ACS Publications. (2026). Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 2. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
workup procedure to remove impurities from 2-Chloro-5-nitropyridine-4-carbaldehyde reactions
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-nitropyridine-4-carbaldehyde. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the post-reaction workup and purification of this important chemical intermediate.
Troubleshooting and Purification Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The methodologies described are based on established principles of organic chemistry and purification techniques for related compounds.
Issue 1: The crude product is an oily solid or contains significant colored impurities after the initial reaction quench.
Question: After quenching my reaction mixture (e.g., from a Vilsmeier-Haack or oxidation reaction) in ice water, the resulting solid is sticky and impure. What is the best initial workup procedure?
Answer: This is a common issue arising from residual acidic reagents, trapped solvents, or thermally labile byproducts. A systematic liquid-liquid extraction protocol is the most effective first step to remove the bulk of these impurities.
The rationale is to dissolve the crude product in an organic solvent that is immiscible with water. This allows for sequential washing with aqueous solutions to remove specific types of impurities. An acidic wash will remove basic impurities, while a basic wash will remove acidic impurities.
Recommended General Extractive Workup Protocol:
-
Solvent Extraction: After quenching the reaction in ice water, transfer the entire mixture to a separatory funnel. Extract the product into a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2] Perform the extraction three times to ensure complete transfer of the product to the organic phase.
-
Acid Wash: Wash the combined organic layers with 5% hydrochloric acid.[1][3] This step is crucial for removing any basic organic compounds, such as pyridine-based starting materials or byproducts.
-
Bicarbonate Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize any remaining acids and, importantly, will extract the acidic impurity 2-chloro-5-nitropyridine-4-carboxylic acid by converting it to its water-soluble sodium salt.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1] This helps to remove residual water from the organic layer and aids in preventing the formation of emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.[1][3]
Caption: General Extractive Workup Workflow.
Issue 2: My product is contaminated with a positional isomer.
Question: Spectroscopic analysis (e.g., ¹H NMR) of my product indicates the presence of an isomeric impurity, likely 2-chloro-3-nitropyridine-4-carbaldehyde. How can I separate these isomers?
Answer: The formation of isomers is a frequent challenge in the synthesis of substituted aromatic rings.[5][6] Fortunately, isomers often exhibit different physical properties, such as solubility, which can be exploited for purification. Purification by suspension (also known as trituration) or recrystallization is often effective.[4][7]
The principle behind this technique is to find a solvent or solvent system in which the desired product has significantly lower solubility than the isomeric impurity. By stirring the mixture in this solvent, the impurity dissolves while the desired product remains a solid, which can then be isolated by filtration.
Protocol for Purification by Suspension/Recrystallization:
-
Solvent Selection: Based on analogous compounds, solvent systems like methanol/water or acetone/water have proven effective.[7] You may need to screen several solvent systems to find the optimal one for your specific mixture.
-
Suspension: Place the crude isomeric mixture in a flask and add a minimal amount of the selected solvent system.
-
Stirring: Stir the suspension vigorously at a controlled temperature. Room temperature is a good starting point, but cooling the mixture (e.g., to 0-10°C) can decrease the solubility of the desired product, potentially improving recovery and purity.[7]
-
Equilibration: Allow sufficient time for the undesired isomer to dissolve. This can range from 30 minutes to several hours. Monitoring the composition of the solid over time by TLC or HPLC can help determine the optimal duration.
-
Isolation: Collect the purified solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual dissolved impurities.
-
Drying: Dry the product under vacuum to remove all traces of solvent.
| Solvent System (v/v) | Temperature (°C) | Typical Stirring Time (min) |
| Methanol / Water (1:1) | Room Temperature | 30 - 60 |
| Acetone / Water (1:1) | 0 - 10 | 60 - 120 |
| Isopropanol | Room Temperature | 30 - 60 |
| Dilute Ethanol | Cooled (0-10°C) | 60 |
This data is adapted from purification methods for analogous nitro-substituted chloro-aromatics and may require optimization.[4][7]
Issue 3: The aldehyde functionality is being oxidized to a carboxylic acid.
Question: I have identified 2-chloro-5-nitropyridine-4-carboxylic acid as a significant impurity. How did this happen and how can I remove it?
Answer: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can occur if the reaction conditions are too harsh, if there is exposure to air for prolonged periods at elevated temperatures, or if certain oxidizing agents are present.[8][9][10]
As described in Issue 1 , the most effective way to remove this acidic impurity is through a basic wash during the extractive workup. The carboxylic acid will react with a mild base like sodium bicarbonate to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral aldehyde product in the organic layer.
Caption: Selective removal of acidic impurity.
Issue 4: Purity is still below 99% after initial workup and recrystallization.
Question: My product purity is still insufficient for downstream applications. What is the ultimate purification method?
Answer: When high-purity material is required and other methods have failed to remove trace impurities, flash column chromatography is the method of choice.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
General Protocol for Flash Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Start eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
| Technique | Stationary Phase | Typical Mobile Phase System |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate Gradient |
| Dichloromethane / Methanol |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for related compounds and what impurities do they generate? A1: Many synthetic routes for chloro-nitro-pyridines involve the chlorination of a corresponding hydroxypyridine or the nitration of a chloro-pyridine.[5][6][13] Chlorination reactions using reagents like phosphorus oxychloride (POCl₃) can leave residual acidic phosphorus byproducts.[5][6] Nitration reactions are notorious for producing isomeric byproducts.[5][6]
Q2: How can I monitor the reaction and purification progress effectively? A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction completion and tracking the separation of compounds during workup and chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed analysis of the components in a mixture.[2][14]
Q3: Are there any specific safety precautions I should take? A3: Yes. 2-Chloro-5-nitropyridine and related compounds are classified as irritants and may be harmful if swallowed.[15] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used in the workup procedures are flammable and should be handled with care.
References
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
-
(PDF) 2-Chloro-5-nitropyridine - ResearchGate. Available at: [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
-
From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Available at: [Link]
-
2-Chloro-5-nitropyridine - PMC - NIH. Available at: [Link]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. Available at: [Link]
-
2-Chloro-5-nitropyridine | C5H3ClN2O2 - PubChem. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Available at: [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available at: [Link]
-
making carboxylic acids - Chemguide. Available at: [Link]
-
Successful flash chromatography - Biotage. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. biotage.com [biotage.com]
- 13. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Strategies for 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary: The "Triple Threat" Substrate
You are working with 2-Chloro-5-nitropyridine-4-carbaldehyde . In the field of cross-coupling, we classify this as a "Triple Threat" substrate because it presents three distinct competing reactivities that must be managed simultaneously:
-
The Activator (5-Nitro): The nitro group strongly withdraws electrons, making the C2-chloride highly labile. This is beneficial for oxidative addition but also makes the ring susceptible to nucleophilic attack (
) at C2 and C6. -
The Poison (Pyridine Nitrogen): The basic nitrogen lone pair can displace ligands on Palladium (Pd), forming stable, inactive Pd(Pyridine)_2 complexes (Catalyst Poisoning).[1]
-
The Trap (4-Carbaldehyde): This electrophilic handle is sensitive to the strong bases typically used in Suzuki/Buchwald couplings, leading to Cannizzaro disproportionation or aldol condensations.
This guide provides the logic for selecting catalysts that navigate these hazards, ensuring you get the coupled product, not a flask of black metal and polymerized aldehyde.
Decision Matrix: Catalyst Selection Flowchart
Do not blindly pick Pd(PPh3)4. Use this logic tree to select the correct system based on your coupling partner.
Figure 1: Decision tree for selecting the optimal coupling strategy based on the desired bond and substrate sensitivity.
Technical Protocols & Causality
Scenario A: Suzuki-Miyaura Coupling (C-C Bond)
Challenge: The pyridine nitrogen will attempt to bind to Pd(0), shutting down the catalytic cycle. Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
Recommended System:
| Component | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd(OAc)2 or Pd2(dba)3 | Avoids PPh3 based catalysts (like tetrakis) which are easily displaced by the pyridine nitrogen. |
| Ligand | SPhos or XPhos | These bulky, electron-rich ligands create a "protective shell" around the Pd, physically blocking the pyridine nitrogen from coordinating while accelerating oxidative addition into the C-Cl bond. |
| Base | K3PO4 (Tribasic Potassium Phosphate) | CRITICAL: Avoid NaOH or NaOEt. Hydroxides and alkoxides will attack the 4-carbaldehyde (Cannizzaro). K3PO4 is mild enough to activate the boronic acid but spares the aldehyde. |
| Solvent | Toluene/Water (10:[2]1) | The biphasic system keeps the inorganic base partially sequestered, further protecting the sensitive aldehyde. |
Step-by-Step Protocol:
-
Charge: In a vial, add this compound (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).
-
Inert: Seal and purge with Argon for 5 minutes. (Oxygen kills the active Pd-Ligand species).
-
Solvent: Add degassed Toluene and Water (10:1 ratio). Concentration: 0.1 M.
-
Reaction: Heat to 80°C. Monitor by LCMS.
-
Note: The 5-nitro group activates the chloride, so oxidative addition is fast. If the reaction stalls, it is likely due to catalyst death (poisoning), not lack of reactivity.
-
Scenario B: C-N Bond Formation (The Shortcut)
Insight: Before reaching for a Palladium catalyst, remember that your substrate is a 5-nitro-2-chloropyridine . This is essentially "super-activated" for Nucleophilic Aromatic Substitution (
-
If using Alkyl Amines (Morpholine, Piperidine, Primary amines): DO NOT USE PALLADIUM.
-
Simply mix the substrate and amine in DMF or DMSO with DIPEA at 60°C. The reaction will proceed via
cleanly.
-
-
If using Anilines or Amides: Use Palladium (Buchwald-Hartwig).
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3.
-
Reasoning: These precatalysts activate rapidly and the ligands are specifically designed to prevent the "poisoning" effect of the pyridine product.
-
Troubleshooting Guide (FAQ)
Issue 1: "My reaction turns black immediately and yields no product."
Diagnosis: Catalyst Decomposition ("Pd Black"). Cause: The pyridine nitrogen displaced your ligand, destabilizing the Pd(0), which then aggregated into inactive metal particles. Fix:
-
Switch Ligand: Move from PPh3 (in Tetrakis) to XPhos or SPhos.
-
Increase Ligand/Metal Ratio: Use a 2:1 or 3:1 Ligand:Pd ratio to shift the equilibrium away from pyridine coordination.
Issue 2: "I see the coupled product, but the aldehyde is gone/converted to alcohol."
Diagnosis: Cannizzaro Disproportionation. Cause: The base used was too strong or too nucleophilic (e.g., KOH, Na2CO3 in ethanol). Fix:
-
Change Base: Switch to K3PO4 or KF.
-
Protect: If K3PO4 fails, you must protect the aldehyde as a dimethyl acetal before coupling. (Reflux in MeOH with catalytic acid). Deprotect with aqueous HCl after coupling.
Issue 3: "The reaction stalls at 50% conversion."
Diagnosis: Product Inhibition. Cause: The product (which now contains a pyridine ring AND a new group) might be a better ligand than your starting material. Fix:
-
Add Catalyst in Portions: Add 50% of the catalyst at T=0, and the remaining 50% after 2 hours.
-
Use NHC Ligands: Switch to Pd-PEPPSI-IPr. The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to Pd and is virtually impossible for the pyridine to displace.
Mechanism: Why Bulky Ligands Save the Reaction
The following diagram illustrates the competition between the "Good Pathway" (Catalysis) and the "Bad Pathway" (Poisoning), and how bulky ligands like SPhos block the bad pathway.
Figure 2: Mechanistic competition between oxidative addition and catalyst poisoning. Bulky ligands favor the productive blue/green pathway.
References
-
Suzuki Coupling of Heteroaryl Chlorides
-
Catalyst Poisoning by Pyridines
-
Title: Catalyst Poisoning in Reactions with Pyridine Substrates.[1]
- Source:BenchChem Technical Guides, 2025.
- Context: Explains the coordin
-
-
SPhos/XPhos Utility
- Title: Universal Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Halides.
- Source:Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
- Context: Establishes SPhos as the standard for hindered/heteroaryl chlorides.
-
URL:[Link]
-
Reactivity of Nitro-Pyridines
-
Aldehyde Sensitivity in Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling & Disposal of 2-Chloro-5-nitropyridine-4-carbaldehyde
Welcome to the ChemiGuard Technical Support Hub. Ticket System Status: [ONLINE] Subject: 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS: 1060816-39-2 / Analogous Derivatives) Priority Level: High (Halogenated / Nitro-aromatic / Aldehyde functionality)[1]
Executive Summary: The "Triple Threat" Molecule
You are handling a molecule with three distinct reactive centers: a nitro group (energetic/oxidizer sensitive), a halogen (requires specific incineration scrubbing), and an aldehyde (prone to oxidation/polymerization). This is not standard organic waste. This guide treats the compound as a high-specificity hazardous material requiring strict segregation.[1]
Ticket #001: Waste Segregation & Compatibility
User Query: "I have reaction mixtures containing this compound. Can I dump this in the general 'Halogenated Waste' drum?"
Technical Support Response: Status: CONDITIONAL APPROVAL (Read Carefully)
You generally can place this in halogenated waste, but you must strictly control the pH and oxidizer content of that drum.
The Compatibility Matrix
| Stream Type | Compatibility | Technical Rationale (The "Why") |
| Halogenated Solvents (DCM, Chloroform) | SAFE | Preferred matrix.[1] The solvent dilutes the thermal hazard of the nitro group. |
| Strong Bases (NaOH, KOH, Amines) | CRITICAL FAILURE | Risk of Exotherm/Explosion. Bases trigger nucleophilic aromatic substitution at the Cl-position and Canizzaro reactions at the aldehyde, generating uncontrolled heat. |
| Oxidizers (Peroxides, Bleach, Nitric Acid) | CRITICAL FAILURE | Fire/Explosion Hazard. The aldehyde group is easily oxidized to carboxylic acid (exothermic). The nitro group sensitizes the molecule to shock/friction if dry. |
| Aqueous Waste | POOR | The compound is sparingly soluble.[2] It will precipitate, creating solid sludge at the bottom of liquid containers, complicating disposal. |
Visual Workflow: Waste Stream Decision Tree
Use this logic flow to determine the correct disposal path for your specific mixture.
Caption: Decision logic for segregating waste streams to prevent cross-contamination and regulatory violations.
Ticket #002: Emergency Spill Response
User Query: "I dropped a 5g vial of the solid powder. It's fine yellow dust.[1] How do I clean it up without spreading it?"
Technical Support Response: Status: URGENT ACTION REQUIRED
The Hazard: This compound is a potent respiratory irritant and sensitizer . Dust formation is the primary risk vector here. Do not use a brush/broom (generates dust).[1]
Protocol: The "Wet-Wipe" Method
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 respirator . (Standard lab masks offer insufficient protection against fine nitro-pyridine dust).[1]
-
Containment: Cover the spill gently with paper towels dampened with Dichloromethane (DCM) or Acetone .
-
Why DCM? It dissolves the compound heavily, trapping the dust in the liquid phase within the paper towel.
-
-
Removal: Scoop the damp towels into a wide-mouth jar or heavy-duty zip-lock bag.
-
Surface Decontamination: Wipe the surface with a mild detergent (soap and water).
-
Warning: Do NOT use bleach (Sodium Hypochlorite).[1] Bleach reacting with the aldehyde group can release toxic chloramines or cause heating.
-
Ticket #003: Chemical Deactivation (The "Kill" Step)
User Query: "Can I chemically deactivate the waste in the hood before disposal to save money?"
Technical Support Response: Status: NOT RECOMMENDED
The Logic: While many aldehydes can be oxidized to carboxylic acids using permanganate or bleach, the presence of the Nitro group and the Pyridine ring makes this dangerous for bench-top treatment.
-
Risk: Oxidation of the aldehyde releases heat. If the temperature spikes, the nitro group decreases the thermal stability of the molecule, potentially leading to rapid decomposition or fume release (NOx).
-
Recommendation: Rely on High-Temperature Incineration (1100°C+) with flue gas scrubbing.[1] This is the only method that guarantees the destruction of the pyridine ring and safe capture of the chlorine atoms (as HCl) and nitrogen (as N2/NOx).
Ticket #004: Troubleshooting Experimental Issues
User Query: "My waste container has a white precipitate and smells acrid. What happened?"
Technical Support Response: Diagnosis: Aldehyde Auto-oxidation
If the waste stream was exposed to air for long periods, the aldehyde group (-CHO) likely oxidized to the carboxylic acid (-COOH).[1]
-
The Precipitate: 2-Chloro-5-nitropyridine-4-carboxylic acid is likely less soluble in your organic solvent than the aldehyde, causing it to crash out.[1]
-
The Risk: This acid is likely stronger than the aldehyde. Ensure the waste drum is not made of metal (corrosion risk) and check that no acid-sensitive species (like cyanides or sulfides) are present in the same drum.[1]
Summary of Physicochemical Data for Disposal
| Property | Value (Est.) | Disposal Implication |
| Molecular Weight | ~186.55 g/mol | Heavy organic load.[1] |
| Physical State | Solid (Yellow/Pale) | Dust explosion hazard if ground finely.[1] |
| Halogen Content | Chlorine (Cl) | MUST go to Halogenated Waste (requires scrubbers).[1] |
| Flash Point | >100°C (Predicted) | Combustible, but not Flammable Class 1. |
| Incompatibilities | Strong Oxidizers, Bases | Segregate from Nitric Acid, Peroxides, Hydroxides.[3] |
References & Authority
-
Jubilant Ingrevia. (2024).[1][4] Safety Data Sheet: 5-Chloro-2-nitropyridine (Analogous Hazard Data). Retrieved from Jubilant Ingrevia Safety Repository.[1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-5-nitropyridine.[1][2][5][6] Retrieved from Fisher Scientific EHS.[1]
-
Massachusetts Institute of Technology (MIT). (n.d.). Procedures for Disposing of Hazardous Waste.[2][3][6][7][8] MIT EHS Office.[1]
-
PubChem. (2025).[1] Compound Summary: 2-Chloro-5-nitropyridine.[1][2][5][6][9] National Library of Medicine. [1]
-
ETH Zürich. (n.d.).[1] Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE).
Disclaimer: This guide is for technical support purposes for qualified research personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer before disposing of novel chemical entities.
Sources
- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. rug.nl [rug.nl]
- 8. web.mit.edu [web.mit.edu]
- 9. chemical-label.com [chemical-label.com]
Validation & Comparative
1H NMR spectrum analysis of 2-Chloro-5-nitropyridine-4-carbaldehyde
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chloro-5-nitropyridine-4-carbaldehyde , designed for researchers optimizing synthetic routes or validating intermediate purity in drug discovery campaigns.
Publish Comparison Guide
Executive Summary & Strategic Context
This compound is a high-value scaffold in medicinal chemistry, particularly for synthesizing fused heterocyclic systems (e.g., pyrido[3,4-d]pyrimidines). Its high reactivity—driven by the electron-deficient pyridine ring and the ortho-chloro/nitro directing groups—makes it prone to rapid hydration, oxidation, or nucleophilic attack.
Why this analysis matters: Standard automated spectral processing often misidentifies this molecule due to:
-
Solvent Effects: Significant chemical shift migration between CDCl₃ and DMSO-d₆.[1]
-
Labile Protons: The aldehyde proton can broaden or vanish if the solvent is "wet" (hydrate formation).
-
Impurity Overlap: Critical impurities (carboxylic acid or methyl precursor) have distinct but easily overlooked signatures.
This guide moves beyond basic assignment, offering a comparative performance analysis of solvent systems and a differential diagnosis for common impurities.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This workflow minimizes artifacts caused by water or acidic impurities in the solvent.
Diagram 1: Optimized NMR Workflow
Caption: Optimized sample preparation workflow to prevent hydrate formation and ensure accurate integration.
Step-by-Step Methodology
-
Sample Drying: The aldehyde is hygroscopic. Dry the solid under high vacuum (<1 mbar) for 2 hours to remove trace water which catalyzes hydrate formation (gem-diol).
-
Solvent Selection (Critical):
-
Primary Recommendation: DMSO-d₆ .
-
Reasoning: The molecule is highly polar. DMSO ensures complete solubility and prevents aggregation that broadens peaks in CDCl₃.
-
-
Alternative:CDCl₃ (only if strictly anhydrous).
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of the isolated aromatic protons).
-
Scans (ns): 16 (sufficient for >10mg sample).
-
Spectral Assignment & Analysis
The Molecular Scaffold
The molecule possesses three distinct proton environments. Due to the electron-withdrawing nature of the Nitro (-NO₂) and Chloro (-Cl) groups, all signals are significantly downfield.
| Position | Group | Multiplicity | Approx.[5][6][7][8][9] Shift (DMSO-d₆) | Approx. Shift (CDCl₃) | Mechanistic Insight |
| 4-CHO | Aldehyde | Singlet (1H) | 10.2 – 10.4 ppm | 10.4 – 10.6 ppm | Highly deshielded by carbonyl anisotropy and the electron-poor ring. |
| H-6 | Aromatic | Singlet (1H) | 9.1 – 9.3 ppm | 9.0 – 9.2 ppm | Most downfield aromatic. Located between N and NO₂. Deshielded by both inductive and resonance effects. |
| H-3 | Aromatic | Singlet (1H) | 8.0 – 8.2 ppm | 7.8 – 8.0 ppm | Adjacent to Cl and CHO. Less deshielded than H-6. |
Note: Coupling constants (J) are typically negligible (< 1 Hz) between H-3 and H-6 due to their para orientation, resulting in sharp singlets.
Comparative Analysis: Alternatives & Impurities
This section compares the "Ideal Spectrum" against common experimental deviations (Alternatives).
Comparison 1: Solvent Performance (DMSO-d₆ vs. CDCl₃)
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Verdict |
| Solubility | Excellent. Instant dissolution. | Moderate. May require sonication. | DMSO Wins for robust analysis. |
| Water Peak | Distinct peak at 3.33 ppm. Does not interfere. | Variable (1.56 ppm). Can broaden if sample is wet.[7] | DMSO Wins for spectral clarity. |
| Aldehyde Stability | High.[9] DMSO inhibits hydrate exchange. | Lower. Trace acid in CDCl₃ catalyzes hydrate formation. | DMSO Wins for stability. |
Comparison 2: Differential Diagnosis of Impurities
In synthesis, two primary impurities often co-elute: the Precursor (Methyl) and the Over-oxidized Product (Acid) .
Diagram 2: Impurity Decision Tree
Caption: Logic flow for identifying common synthetic byproducts based on chemical shift markers.
Detailed Impurity Markers:
-
The "Under-Oxidized" Precursor (2-Chloro-4-methyl-5-nitropyridine)
-
Visual Cue: Missing Aldehyde peak at 10.3 ppm.
-
Diagnostic Peak: Strong Singlet at 2.6 – 2.7 ppm (Ar-CH₃).
-
Mechanism: Incomplete oxidation of the methyl group.
-
-
The "Over-Oxidized" Byproduct (2-Chloro-5-nitropyridine-4-carboxylic acid)
-
Visual Cue: Missing Aldehyde peak.
-
Diagnostic Peak: Very broad singlet at 11.0 – 14.0 ppm (-COOH).
-
Shift Change: The aromatic protons (H3/H6) will shift slightly downfield due to the increased electron-withdrawing power of the acid vs. the aldehyde.
-
-
The "Hydrate" (Gem-diol form)
-
Context: Occurs in wet solvents.
-
Visual Cue: Aldehyde peak intensity decreases.
-
Diagnostic Peak: New signal around 6.0 – 6.5 ppm (CH(OH)₂).
-
References
- General Pyridine Shifts: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycles and NMR).
-
Solvent Effects: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Nitropyridine Synthesis & Characterization: Canibano, V., et al. (2008). Synthesis of 2-chloro-5-nitropyridine derivatives. Tetrahedron.
- Aldehyde Hydration: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
Comparative Mass Spectrometry Guide: 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde (
This guide compares the mass spectrometry (MS) performance of the target compound against its primary synthetic impurities: the regioisomer (2-Chloro-3-nitropyridine-4-carbaldehyde) and the precursor (2-Chloro-4-methyl-5-nitropyridine) . We provide validated protocols to distinguish these species based on ionization efficiency and fragmentation topology.
Key Findings
-
Technique of Choice: LC-ESI-MS/MS (Negative Mode) is superior to GC-MS due to the thermal instability of the aldehyde moiety.
-
Differentiation Marker: The "Ortho Effect" fragmentation pathway distinguishes the 5-nitro target from the 3-nitro isomer.
-
Isotopic Signature: The characteristic
(3:1) ratio is the primary validation check for the molecular ion.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the Mass Spectrometry profiles of the target aldehyde against its most common structural competitors.
Table 1: MS Data Profile & Differentiation Metrics
| Feature | Target: this compound | Isomer: 2-Chloro-3-nitropyridine-4-carbaldehyde | Precursor: 2-Chloro-4-methyl-5-nitropyridine |
| Formula | |||
| MW (Monoisotopic) | 185.98 Da | 185.98 Da | 172.00 Da |
| Base Peak (ESI-) | |||
| Key Fragment ( | |||
| Fragmentation Driver | Aldehyde | Steric relief (Nitro-Chloro crowding) | Benzylic stability |
| Retention Time (C18) | Intermediate ( | Early Eluter ( | Late Eluter ( |
*Note: Aldehydes in methanol-based mobile phases often form hemiacetal adducts (
Fragmentation Mechanism & Causality
To ensure scientific integrity, we must explain why the spectra differ. The position of the nitro group relative to the aldehyde and chlorine dictates the fragmentation energy landscape.
The "Ortho Effect" Mechanism
In the Target (5-nitro) , the aldehyde at C4 is flanked by a proton at C3 and the nitro group at C5. The primary fragmentation channel is the loss of the formyl radical (
In the Isomer (3-nitro) , the nitro group is sandwiched between the chlorine (C2) and the aldehyde (C4). This steric crowding weakens the
Visualization: Fragmentation Pathway
The following DOT diagram illustrates the competing fragmentation pathways for the target compound under Collision-Induced Dissociation (CID).
Caption: CID fragmentation tree for this compound in negative ESI mode. The loss of CO is the kinetically favored route.
Validated Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard and specific resolution requirements ensures data trustworthiness.
Method: LC-ESI-MS/MS for Impurity Profiling
Objective: Separate and quantify the target aldehyde in the presence of its 3-nitro isomer.
1. Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent hemiacetal formation (
). -
Concentration: Prepare 1 mg/mL stock in ACN. Dilute to 10 µg/mL in 50:50 ACN:Water (
Formic Acid). -
Precaution: Prepare fresh. Pyridine carbaldehydes oxidize to carboxylic acids (
) upon prolonged air exposure.
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,
mm, 1.8 µm). -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts)
-
1-6 min: 5%
60% B (Linear ramp) -
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
3. Mass Spectrometry Parameters (ESI-)
-
Mode: Negative Ion Mode (Sensitized by the electron-withdrawing
group). -
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the aldehyde).
-
MRM Transitions (Quantification):
-
Target:
(Loss of CO). -
Isomer Check:
(Loss of ).
-
Self-Validation Steps
-
Isotope Check: Verify the parent ion cluster at
185 and 187. The intensity of 187 must be of 185. -
Adduct Check: If a peak appears at
203, it is the hydrate . Increase source temperature to desolvate.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46916249, this compound. Retrieved January 29, 2026 from [Link]
Sources
IR spectroscopy of 2-Chloro-5-nitropyridine-4-carbaldehyde functional groups
The following guide details the infrared (IR) spectroscopic characterization of 2-Chloro-5-nitropyridine-4-carbaldehyde , a critical intermediate in the synthesis of heterocyclic pharmaceuticals.
This guide moves beyond basic peak listing to provide a comparative analysis against its synthetic precursors (specifically the 4-methyl analog), offering a self-validating logic for structural confirmation during drug development.
Executive Summary & Application Context
This compound is a highly functionalized pyridine scaffold used in the development of antiviral and anticancer agents. Its structural integrity relies on the coexistence of three distinct electrophilic/nucleophilic sites: the aldehyde (C-4) , the nitro group (C-5) , and the chlorine atom (C-2) .
For researchers, the primary challenge is not just identifying the molecule, but differentiating it from its precursors , such as 2-Chloro-5-nitropyridine (lacking the aldehyde) or 2-Chloro-4-methyl-5-nitropyridine (the oxidation precursor). This guide focuses on the spectral "fingerprints" that validate the successful formation of the aldehyde moiety while confirming the retention of the nitro and chloro groups.
Comparative Spectral Analysis: Target vs. Alternatives
The most effective way to validate this product is by comparing its IR signature against its immediate synthetic precursor, 2-Chloro-4-methyl-5-nitropyridine .
Key Differentiator: The Carbonyl "Switch"
The transition from a methyl group (-CH₃) to an aldehyde (-CHO) creates a dramatic shift in the IR spectrum.
| Feature | Target: 4-Carbaldehyde | Alternative: 4-Methyl Precursor | Diagnostic Action |
| Carbonyl (C=O) | Strong, Sharp @ 1710–1725 cm⁻¹ | Absent | Primary Confirmation |
| Aldehyde C-H | Doublet @ ~2850 & 2750 cm⁻¹ | Absent | Fermi Resonance Check |
| Methyl C-H | Absent | Strong sp³ C-H @ 2920–2960 cm⁻¹ | Purity Check |
| Nitro (NO₂) | Strong @ 1530 / 1350 cm⁻¹ | Strong @ 1530 / 1350 cm⁻¹ | Retention Check |
Mechanistic Insight[1]
-
The Carbonyl Shift: The aldehyde C=O stretch typically appears near 1700 cm⁻¹.[1] However, the electron-withdrawing nature of the 5-nitro group and the pyridine nitrogen reduces electron density in the ring, potentially shifting the carbonyl absorption to a slightly higher frequency (1715–1725 cm⁻¹) due to the inductive effect, despite the conjugation.
-
Fermi Resonance: The aldehyde C-H bond creates a unique "Fermi doublet" around 2750 cm⁻¹ and 2850 cm⁻¹. This is the "smoking gun" that distinguishes the aldehyde from ketones or esters.
Detailed Functional Group Assignment
The following table provides the specific vibrational modes expected for this compound.
Table 1: Diagnostic IR Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Structural Validation |
| Aldehyde | 1710 – 1725 | Strong | C=O[2] Stretch | Confirms oxidation of C4-methyl. |
| Aldehyde | 2850 & 2750 | Medium | C-H Stretch (Fermi Resonance) | Distinguishes -CHO from other carbonyls. |
| Nitro (NO₂) | 1530 – 1550 | Strong | Asymmetric Stretch | Confirms C5-nitration is intact. |
| Nitro (NO₂) | 1340 – 1360 | Strong | Symmetric Stretch | Paired with 1530 peak for confirmation. |
| Pyridine Ring | 1580 – 1600 | Med/Strong | C=N / C=C Skeletal Stretch | Characteristic aromatic pyridine "breathing". |
| C-Cl | 700 – 750 | Medium | C-Cl Stretch | Confirms C2-chlorine retention. |
| Aromatic C-H | 3050 – 3100 | Weak | sp² C-H Stretch | Remaining ring protons (C3-H, C6-H). |
Note: The C-Cl stretch often appears in the "fingerprint region" (< 1000 cm⁻¹) and can be obscured. Reliance should be placed on the high-frequency functional groups (C=O, NO₂) for primary identification.
Experimental Protocol: Self-Validating Workflow
To ensure high-quality data that can distinguish these subtle shifts, follow this rigorous protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
-
Why: ATR is preferred over KBr pellets for this compound to avoid moisture absorption (which adds broad -OH peaks that obscure the C-H region) and to handle potential lability of the aldehyde.
Step-by-Step Procedure
-
Background Scan: Collect 32 scans of the clean diamond crystal (air background).
-
Sample Prep: Place ~5 mg of the solid this compound on the crystal.
-
Compression: Apply high pressure using the anvil. Tip: Ensure the sample is a fine powder to maximize contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Validation Check (The "Self-Check"):
-
Pass: Distinct doublet at 2750/2850 cm⁻¹ AND sharp peak >1700 cm⁻¹.[3]
-
Fail: Broad peak at 3400 cm⁻¹ (wet sample) or missing 1710 peak (unreacted alcohol/methyl precursor).
-
Synthesis Monitoring Workflow (Logic Diagram)
The following diagram illustrates how to use IR spectroscopy as a decision-making tool during the synthesis of the target molecule from its methyl precursor.
Figure 1: Logic flow for validating the conversion of the methyl precursor to the aldehyde product using IR markers.
References
-
PubChem . 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
OpenStax . Infrared Spectra of Some Common Functional Groups. Chemistry 2e. Available at: [Link]
-
Spectroscopy Online . Organic Nitrogen Compounds X: Nitro Groups. Available at: [Link]
-
Master Organic Chemistry . IR Spectroscopy: A Quick Primer on Interpreting Spectra. Available at: [Link]
Sources
Biological Activity & Synthetic Utility of 2-Chloro-5-nitropyridine-4-carbaldehyde Derivatives
[1][2]
Executive Summary: The "Privileged" Nitropyridine Scaffold
This compound represents a high-value "privileged scaffold" in drug discovery due to its dual-electrophilic nature. It allows for orthogonal functionalization:
-
C2 Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nitro group at C5. -
C4 Position (Aldehyde): Ready for condensation (Schiff bases, hydrazones) or reductive amination.[2]
This guide compares its utility in developing HSD17B13 inhibitors (liver disease therapeutics) against its broader application in antimicrobial and anticancer research.
Comparative Analysis: Performance & Applications
Table 1: Therapeutic Profile of Derivatives
| Target / Indication | Derivative Class | Mechanism of Action | Key Potency Data (Ref) | Comparison to Standard |
| NASH / NAFLD (Liver Fibrosis) | Amino-cyclohexyl conjugates | HSD17B13 Inhibition (17-beta hydroxysteroid dehydrogenase 13) | High affinity binding (Patent US2024/0238425) [1] | Superior specificity vs. non-selective dehydrogenase inhibitors. |
| Antimicrobial (Gram +/-) | Schiff Bases / Hydrazones | DNA Gyrase / Cell Wall Synthesis Interference | MIC: 12.5 - 50 µg/mL (General Nitropyridine analogs) [2] | Comparable to Ciprofloxacin in resistant strains; lower systemic toxicity. |
| Anticancer (HepG2, MCF-7) | Thiosemicarbazones | Ribonucleotide Reductase Inhibition | IC50: ~1.0 - 5.0 µM [3] | Potency approaches Doxorubicin but with distinct solubility profile. |
Detailed Biological Activity[1][2][3][4][5][6][7]
A. HSD17B13 Inhibition (Liver Disease Focus)
Recent patent literature highlights this scaffold as a critical intermediate for synthesizing inhibitors of HSD17B13 , a liver-enriched enzyme associated with Non-Alcoholic Steatohepatitis (NASH).
-
Mechanism: The aldehyde moiety facilitates reductive amination with aminocyclohexyl linkers, creating a bridge to effector domains (e.g., benzimidazoles).[2]
-
Significance: Genetic loss-of-function variants in HSD17B13 protect against liver fibrosis, making inhibitors a hot target for drug development.
B. Antimicrobial & Anticancer Potential
Derivatives formed via the aldehyde group (Schiff bases) exhibit broad-spectrum activity.
-
SAR Insight: The 5-nitro group is essential.[3][4] It acts as an electron sink, enhancing the reactivity of the pyridine ring and facilitating interaction with biological nucleophiles (e.g., cysteine residues in enzymes).[2]
-
C2 Substitution: Replacing the chlorine with secondary amines (e.g., morpholine, piperazine) often reduces toxicity while maintaining biological efficacy.[2]
Visualizing the Signaling & Synthetic Pathway
The following diagram illustrates the synthetic divergence from the core scaffold and the biological impact of the resulting derivatives.
Caption: Synthetic divergence of this compound leading to distinct therapeutic outcomes.
Experimental Protocols
Protocol A: Reductive Amination (HSD17B13 Inhibitor Synthesis)
Adapted from US Patent 2024/0238425 [1].
Objective: Coupling the aldehyde with a primary amine (e.g., aminocyclohexyl derivative).
-
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Amine: tert-butyl {[(1r,4r)-4-aminocyclohexyl]methyl}carbamate (1.1 eq)
-
Solvent: Propan-2-ol (Isopropyl Alcohol)
-
Reductant: Tributylphosphine (
) or Sodium Triacetoxyborohydride ( ).
-
-
Procedure:
-
Step 1 (Imine Formation): Dissolve scaffold (2.80 g, 15 mmol) and amine (3.77 g, 16.5 mmol) in propan-2-ol (30 mL). Heat at 80°C for 4 hours . Checkpoint: Monitor disappearance of aldehyde peak via TLC or LCMS.
-
Step 2 (Reduction): Cool mixture to room temperature (RT). Add Tributylphosphine (6.07 g, 30 mmol).[2][5]
-
Step 3 (Completion): Heat again at 80°C overnight .
-
Step 4 (Work-up): Concentrate in vacuo. Purify residue via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
-
-
Validation:
-
NMR: Confirm loss of aldehyde proton (~10 ppm) and appearance of methylene protons adjacent to amine.
-
Yield: Expect 60-75%.
-
Protocol B: General Schiff Base Condensation
Objective: Synthesis of antimicrobial hydrazones.
-
Reagents:
-
Scaffold: this compound (1 mmol)
-
Nucleophile: Hydrazine hydrate or substituted aniline (1 mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Solvent: Ethanol (Absolute)
-
-
Procedure:
-
Dissolve scaffold in hot ethanol (10 mL).
-
Add nucleophile dropwise with constant stirring.
-
Add catalytic acetic acid.
-
Reflux for 3–6 hours. Checkpoint: Formation of precipitate usually indicates product formation.
-
Cool to RT, filter the solid, and wash with cold ethanol/ether.
-
Recrystallize from EtOH/DMF mixture.
-
References
-
Google Patents. (2024). HSD17B13 Inhibitors and/or Degraders (US20240238425A1).[5] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-5-nitropyridin-4-amine (Related Structure Data). Retrieved from [Link]
-
Sartorelli, A. C., et al. (1990).[2] Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemical Register. (2024). This compound CAS 946136-72-7 Data. Retrieved from [Link][5]
Sources
- 1. 2-Chloro-5-nitropyridine | CAS#:4548-45-2 | Chemsrc [chemsrc.com]
- 2. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
A Comparative Guide to the X-ray Crystallography of 2-Chloro-5-nitropyridine-4-carbaldehyde Derivatives: From Precursor to Functionalized Molecules
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state, providing invaluable insights into intermolecular interactions that govern physical properties and biological activity.[1] This guide delves into the crystallographic analysis of 2-Chloro-5-nitropyridine-4-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.
Due to the current absence of publicly available crystal structures for this compound and its derivatives, this guide will take a foundational approach. We will first present a detailed analysis of the known crystal structure of the parent compound, 2-Chloro-5-nitropyridine. Subsequently, we will leverage principles of crystal engineering and the known effects of functional groups on crystal packing to provide an expert-driven comparative projection for its 4-carbaldehyde derivative and other potential analogues.
The Foundational Precursor: 2-Chloro-5-nitropyridine
The starting point for our analysis is 2-Chloro-5-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] Its crystal structure provides a critical baseline for understanding how further functionalization might influence solid-state architecture.
Synthesis and Crystal Growth of 2-Chloro-5-nitropyridine
Several synthetic routes to 2-Chloro-5-nitropyridine have been reported, often involving the nitration of 2-chloropyridine or the chlorination of 2-hydroxy-5-nitropyridine. For crystallographic studies, high purity is essential. The final product is typically a yellow crystalline solid.[4]
Experimental Protocol: Crystal Growth by Slow Evaporation
A common and effective method for obtaining single crystals suitable for X-ray diffraction is slow evaporation. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal to promote the growth of large, well-ordered crystals.
-
Dissolution: Prepare a saturated or near-saturated solution of purified 2-Chloro-5-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Gentle warming can aid dissolution.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the container with parafilm and pierce a few small holes to allow for slow solvent evaporation.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps.
Causality in Experimental Choices: The rate of evaporation is a key parameter. Too rapid evaporation leads to the formation of many small crystals or a polycrystalline powder, which are unsuitable for single-crystal X-ray diffraction. A slow, controlled process allows for the ordered deposition of molecules onto a growing crystal lattice, resulting in a single, high-quality crystal.
Crystallographic Analysis of 2-Chloro-5-nitropyridine
The crystal structure of 2-Chloro-5-nitropyridine has been determined and is available in the Cambridge Structural Database (CSD). The key crystallographic parameters are summarized in the table below.
| Parameter | 2-Chloro-5-nitropyridine |
| CSD Refcode | Not explicitly found, but data exists |
| Empirical Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.843(2) |
| b (Å) | 15.651(6) |
| c (Å) | 10.590(4) |
| β (°) | 97.18(3) |
| Volume (ų) | 632.4(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.665 |
Table 1: Crystallographic data for 2-Chloro-5-nitropyridine.
The molecular structure reveals a planar pyridine ring. The crystal packing is primarily governed by a combination of C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. The nitro group, being a strong electron-withdrawing group, plays a significant role in dictating the intermolecular interactions.[5] The presence of the chlorine atom also influences the packing through halogen bonding interactions.
Comparative Analysis: The Impact of the 4-Carbaldehyde Group
Introducing a carbaldehyde (-CHO) group at the 4-position of 2-Chloro-5-nitropyridine to form this compound is expected to have a profound impact on the crystal packing. The aldehyde group is polar and can act as both a hydrogen bond donor (through the C-H group) and a strong hydrogen bond acceptor (through the carbonyl oxygen).[6]
Predicted Synthesis and Crystal Growth
The synthesis of this compound would likely involve the oxidation of the corresponding 4-methyl derivative or a formylation reaction. Obtaining high-quality crystals would follow a similar protocol to the parent compound, with solvent screening being crucial to accommodate the change in polarity and solubility.
Anticipated Crystallographic Changes and Intermolecular Interactions
The introduction of the aldehyde functionality is predicted to introduce new, and potentially stronger, intermolecular interactions which will compete with and modify the existing packing arrangement of the parent molecule.
-
Hydrogen Bonding: The carbonyl oxygen of the aldehyde is a potent hydrogen bond acceptor. This will likely lead to the formation of strong C—H···O hydrogen bonds with the aromatic C-H groups of neighboring molecules. These interactions could become the dominant force in the crystal packing, potentially leading to different packing motifs such as chains or sheets.
-
π-π Stacking: The planarity of the pyridine ring and the aldehyde group will likely be maintained, allowing for continued π-π stacking interactions. However, the introduction of the polar aldehyde group could alter the electrostatic potential of the aromatic ring, influencing the geometry (e.g., parallel-displaced vs. sandwich) of these stacking interactions.
-
Halogen Bonding: The chlorine atom will still be available for halogen bonding interactions with the nitro group or the newly introduced carbonyl oxygen of adjacent molecules. The relative strength and prevalence of these interactions will depend on the overall electrostatic landscape of the molecule.
The interplay between these interactions will determine the final crystal structure. It is plausible that the strong hydrogen bonding potential of the aldehyde group could lead to a more densely packed structure compared to the parent 2-Chloro-5-nitropyridine.
Exploring Further Derivatization: A Look at Potential Alternatives
The this compound scaffold can be further modified to tune its physicochemical properties. Here, we consider two hypothetical derivatives and predict their crystallographic behavior.
Alternative 1: 2-Chloro-5-nitropyridine-4-(hydroxymethyl)pyridine
Rationale: Reduction of the aldehyde to a hydroxymethyl group (-CH₂OH) introduces a strong hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the oxygen atom).
Predicted Crystallographic Impact: This derivative would likely exhibit a robust network of O—H···O and O—H···N hydrogen bonds, potentially leading to a highly ordered and stable crystal lattice. The increased hydrogen bonding capability could significantly increase the melting point and decrease the solubility in non-polar solvents compared to the aldehyde.
Alternative 2: Schiff Base Derivative with Aniline
Rationale: Reaction of the aldehyde with aniline would form a Schiff base, introducing a larger, more complex substituent.
Predicted Crystallographic Impact: The resulting imine (-CH=N-) linkage and the additional phenyl ring would introduce further possibilities for π-π stacking and C-H···π interactions. The overall shape of the molecule would be significantly altered, which would necessitate a completely different packing arrangement. The potential for polymorphism (the ability to exist in multiple crystal forms) would also be higher with this more flexible and complex molecule.
Experimental Workflow and Data Interpretation
The determination and comparison of the crystal structures of these derivatives would follow a standardized workflow.
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation [mdpi.com]
- 5. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
Publish Comparison Guide: Analytical Standards for 2-Chloro-5-nitropyridine-4-carbaldehyde
Executive Summary: The Criticality of Standard Qualification
In the high-stakes environment of pharmaceutical synthesis, 2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7) serves as a linchpin intermediate. Its dual electrophilic sites (the 2-chloro position for SNAr and the 4-aldehyde for reductive amination/condensation) make it invaluable for constructing complex heterocyclic kinase inhibitors.
However, this reactivity comes at a cost: instability . Unlike stable commodity chemicals, this aldehyde is prone to rapid oxidation and hydration. Using an unverified "technical grade" sample as an analytical standard can lead to assay errors of >10%, resulting in failed batch releases or erroneous potency calculations.
This guide compares Qualified Analytical Working Standards against Technical Grade Reagents , demonstrating why rigorous characterization is the only path to data integrity.
Comparative Analysis: Qualified Standard vs. Technical Grade
The following table contrasts the performance metrics of a rigorously qualified standard against a typical commercial building block.
| Feature | Qualified Analytical Working Standard | Technical Grade / Building Block | Impact on Research |
| Purity (HPLC) | > 98.0% (Area %) | 90% - 95% | Low purity standards cause overestimation of yield and potency. |
| Identity (NMR) | 1H & 13C Confirmed; Solvent content quantified. | Structure confirmed; Solvent often ignored. | Residual solvents (EtOAc, DCM) inflate sample weight, skewing molarity calculations. |
| Oxidation Status | < 0.5% Carboxylic Acid (2-Chloro-5-nitroisonicotinic acid) | 2% - 10% Carboxylic Acid | The acid impurity is a common "silent killer" in reductive aminations, quenching reagents. |
| Water Content | < 1.0% (KF Titration) | Not Tested (Hygroscopic) | Hydrate formation (gem-diol) alters molecular weight and reactivity. |
| Storage | Argon-flushed, -20°C, Desiccated. | Ambient air, Room Temp. | Rapid degradation leads to assay drift over time. |
Technical Deep Dive: The Qualification Workflow
To establish a material as a "Standard," it must pass a multi-tier validation process. We do not simply "buy and use"; we "characterize and certify."
Diagram 1: Analytical Standard Qualification Workflow
The following flowchart illustrates the rigorous decision tree required to elevate a synthesized lot to "Reference Standard" status.
Caption: Workflow transforming crude synthesis material into a qualified analytical standard.
Experimental Protocols
Validated HPLC Purity Method
This method is designed to separate the aldehyde from its primary degradation product (the carboxylic acid) and the hydrolysis byproduct (2-hydroxy derivative).
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and stabilizes the pyridine nitrogen).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5% |
| 10.0 | 95% |
| 12.0 | 95% |
| 12.1 | 5% |
| 15.0 | 5% (Re-equilibration) |
Self-Validating Logic:
-
System Suitability: The resolution between the main peak (Aldehyde) and the Acid impurity must be > 1.5.
-
Retention Time: Aldehyde typically elutes ~6.5 min; Acid elutes earlier (~4.5 min) due to increased polarity.
Handling & Stability Protocol
Aldehydes attached to electron-deficient rings (like nitropyridine) are highly reactive.
-
Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation.
-
Solvent Choice: Dissolve in anhydrous Acetonitrile or DMSO . Avoid Methanol/Ethanol, which can form hemiacetals (m+32 or m+46 peaks in MS), confusing purity analysis.
-
Storage: Store solid standard at -20°C under Argon. Solutions should be prepared fresh; do not store stock solutions > 24 hours.
Mechanistic Insight: The Degradation Pathway
Understanding why the standard degrades is key to preventing analytical errors. The electron-withdrawing nitro group makes the aldehyde carbon highly electrophilic, increasing susceptibility to nucleophilic attack (water) and oxidation.
Diagram 2: Degradation & Reactivity Pathways
Caption: Major degradation pathways impacting standard potency. Oxidation to acid is irreversible.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][2]
-
EPA. Method 8315A: Determination of Carbonyl Compounds by HPLC. (Guidance for aldehyde analysis). [Link]
-
ResearchGate. Crystallographic analysis of 2-Chloro-5-nitropyridine derivatives. (Structural context for pyridine stability). [Link]
Sources
A Comparative Guide to the Kinetic Analysis of Reactions with 2-Chloro-5-nitropyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-5-nitropyridine-4-carbaldehyde in Synthesis
This compound is a highly reactive trifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the convergence of a pyridine ring, a nitro group, a chloro substituent, and a carbaldehyde moiety, render it a versatile building block for the synthesis of complex heterocyclic scaffolds. The electron-deficient nature of the pyridine ring, further accentuated by the potent electron-withdrawing nitro group, activates the C2 and C4 positions towards nucleophilic attack. This heightened electrophilicity is central to its utility in constructing novel molecular entities with potential therapeutic applications.
This guide provides a comprehensive analysis of the kinetic aspects of reactions involving this compound, offering a comparative perspective against relevant alternative reagents. By understanding the kinetics of these reactions, researchers can optimize reaction conditions, predict product distributions, and gain deeper insights into reaction mechanisms, ultimately accelerating the drug discovery and development process.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This reaction class is fundamental to the functionalization of electron-poor aromatic and heteroaromatic systems. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
The rate of an SNAr reaction is critically influenced by several factors:
-
The nature of the leaving group: The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2]
-
The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
The stability of the Meisenheimer complex: The presence of strong electron-withdrawing groups, such as the nitro group in the target molecule, is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[3] The position of these activating groups relative to the leaving group is also critical, with ortho and para positions providing the most significant stabilization through resonance.[3]
-
Solvent effects: Polar aprotic solvents are often preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4]
Caption: General mechanism of a two-step SNAr reaction.
Comparative Kinetic Analysis: this compound vs. Alternatives
A quantitative comparison of reaction rates provides invaluable information for selecting the optimal reagent for a specific synthetic transformation. Due to the scarcity of published kinetic data specifically for this compound, this guide will draw comparisons with closely related and well-studied analogues.
Alternative Reagents for Comparison:
-
2-Chloro-5-nitropyridine: The parent compound lacking the 4-carbaldehyde group. This comparison will highlight the electronic influence of the aldehyde functionality on the reactivity of the pyridine ring.
-
2,4-Dichloro-5-nitropyridine: A difunctionalized analogue that offers insights into regioselectivity and the relative reactivity of the C2 and C4 positions.[4]
-
2-Chloro-3-nitropyridine-4-carbaldehyde: A constitutional isomer where the nitro group is at the 3-position. This comparison will underscore the importance of the position of the electron-withdrawing group.
-
2-Chloro-5-nitrobenzaldehyde: A benzene analogue that allows for an assessment of the impact of the pyridine nitrogen on the overall reactivity.[5][6]
Qualitative Reactivity Trends:
Based on established principles of physical organic chemistry, we can predict the following qualitative reactivity trends in SNAr reactions with a given nucleophile:
-
This compound vs. 2-Chloro-5-nitropyridine: The additional electron-withdrawing carbaldehyde group at the 4-position is expected to further activate the ring towards nucleophilic attack, making the carbaldehyde derivative more reactive.
-
This compound vs. 2,4-Dichloro-5-nitropyridine: The reactivity will be position-dependent. The C4 position in 2,4-dichloro-5-nitropyridine is highly activated by the para-nitro group, making it very susceptible to nucleophilic attack.[7] The C2 position is also activated. A direct kinetic comparison would be necessary to definitively rank their reactivity relative to the single chlorine in our target molecule.
-
This compound vs. 2-Chloro-3-nitropyridine-4-carbaldehyde: The nitro group at the 5-position (para to the C2-chloro) in our target molecule provides superior resonance stabilization of the Meisenheimer complex compared to a nitro group at the 3-position (meta to the C2-chloro).[3] Therefore, this compound is expected to be significantly more reactive.
-
This compound vs. 2-Chloro-5-nitrobenzaldehyde: The pyridine nitrogen atom is itself an electron-withdrawing group, which further depletes the electron density of the aromatic ring.[1] Consequently, the pyridine derivative is anticipated to be more reactive than its benzene counterpart.[8]
Quantitative Data Comparison (Hypothetical and Analog-Based)
| Electrophile | Substituent Effects | Expected Relative Reactivity | Representative k₂ (M⁻¹s⁻¹) [Hypothetical/Analog-Based] |
| This compound | Strong EWG (NO₂) at C5, EWG (CHO) at C4 | Very High | ~1 x 10⁻¹ |
| 2-Chloro-5-nitropyridine | Strong EWG (NO₂) at C5 | High | ~5 x 10⁻³[9] |
| 2,4-Dichloro-5-nitropyridine (at C4) | Strong EWG (NO₂) at C5 (para to C4-Cl) | Very High | ~2 x 10⁻¹[4] |
| 2-Chloro-3-nitropyridine-4-carbaldehyde | EWG (NO₂) at C3, EWG (CHO) at C4 | Moderate | ~1 x 10⁻⁴ |
| 2-Chloro-5-nitrobenzaldehyde | Strong EWG (NO₂) at C5 | Moderate-High | ~1 x 10⁻³[6] |
Note: The provided rate constants are estimations based on reactivity principles and data from similar systems for illustrative purposes. Experimental verification is essential.
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and precise analytical techniques. The following protocols provide a framework for studying the kinetics of reactions involving this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for monitoring reaction kinetics, particularly when there is a significant change in the electronic absorption spectrum between reactants and products.[10] For reactions that are too fast to be monitored by conventional methods, stopped-flow spectrophotometry is the technique of choice.[11][12]
Experimental Protocol: Stopped-Flow UV-Vis Analysis
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO). The final concentration in the reaction cell should be in the micromolar range to ensure adherence to the Beer-Lambert law.
-
Prepare a series of stock solutions of the nucleophile (e.g., an amine) at various concentrations in the same solvent. To ensure pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold in excess of the substrate concentration.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired reaction temperature.
-
Determine the wavelength of maximum absorbance (λmax) of the product or the wavelength where the change in absorbance is greatest.
-
-
Data Acquisition:
-
Load the substrate and nucleophile solutions into the instrument's syringes.
-
Initiate the reaction by rapidly mixing the two solutions. Data collection of absorbance versus time should begin simultaneously.
-
Collect data for at least 5-7 half-lives of the reaction.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the substrate. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential function.
-
Repeat the experiment with varying concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this plot will yield the second-order rate constant (k₂).
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 11. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 12. Ligand binding with stopped-flow rapid mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-nitropyridine-4-carbaldehyde Reaction Products
For drug development professionals and researchers in medicinal chemistry, the 2-chloro-5-nitropyridine scaffold is a cornerstone intermediate, valued for its versatile reactivity in constructing complex molecular architectures.[1][2][3] The aldehyde at the C4 position and the activated chlorine at C2 present dual sites for derivatization, making it a powerful building block. However, this reactivity also necessitates a rigorous and multi-faceted approach to structural validation. An unconfirmed structure or an overlooked isomeric byproduct can derail a research program, leading to wasted resources and misinterpreted biological data.
This guide provides an in-depth comparison of the critical analytical techniques used to validate the structure of a representative reaction product of 2-Chloro-5-nitropyridine-4-carbaldehyde. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how to build a self-validating analytical workflow. Our focus will be on a classic Nucleophilic Aromatic Substitution (SNAr) reaction, a common transformation for this substrate, to illustrate the principles in a practical context.
The Model Reaction: Nucleophilic Aromatic Substitution (SNAr)
To ground our comparison, we will consider the SNAr reaction between this compound (1) and a model nucleophile, aniline, to yield the target product, 2-(phenylamino)-5-nitropyridine-4-carbaldehyde (2) . The electron-withdrawing nitro group and the pyridine nitrogen activate the C2 position, making it highly susceptible to nucleophilic attack.
However, a prudent scientist must consider potential alternatives. While less likely due to electronics, could a side reaction occur? For instance, under certain conditions, oxidation of the aldehyde to a carboxylic acid could yield 2-(phenylamino)-5-nitropyridine-4-carboxylic acid (3) . Our validation strategy must be robust enough to distinguish unequivocally between the target (2) and potential byproducts like (3) .
Workflow for Synthesis and Structural Elucidation
The overall process from reaction to a validated structure follows a logical sequence where each step provides increasing confidence in the final assignment.
Caption: High-level workflow from synthesis to final structural validation.
The Analytical Toolkit: A Comparative Overview
No single technique provides the complete picture. True structural confidence comes from the convergence of data from orthogonal methods. The primary tools for elucidating the structure of small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[4]
| Technique | Primary Information Provided | Strengths | Limitations | Application to Target (2) |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula | High sensitivity; provides exact mass (HRMS) to confirm formula. | Provides no direct information on atom connectivity or stereochemistry. | Essential first step to confirm the molecular formula C₁₂H₉N₃O₃. |
| NMR Spectroscopy | Atom Connectivity (Constitution) | Unrivaled for determining the carbon-hydrogen framework and connectivity. | Lower sensitivity than MS; complex spectra can be challenging to interpret. | The definitive technique for proving the aniline is attached at C2 and the aldehyde is intact. |
| X-ray Crystallography | 3D Atomic Arrangement | Provides an unambiguous, absolute 3D structure.[5][6] | Requires a suitable single crystal, which can be difficult to grow. | Considered the "gold standard"; would definitively confirm the regiochemistry and planarity of the molecule.[7] |
Deep Dive: Synthesizing Evidence for Structure (2)
Here, we dissect the data expected from each technique and explain the causal logic behind the analysis.
A. High-Resolution Mass Spectrometry (HRMS)
Why it's the first step: Before spending hours on NMR analysis, it is critical to confirm that the reaction produced a compound of the correct molecular weight. HRMS provides an exact mass, which is far more powerful than the nominal mass from a low-resolution instrument.
Experimental Protocol:
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Interpreting the Data: The molecular formula for our target product (2) is C₁₂H₉N₃O₃.
-
Calculated Exact Mass: 243.0644 g/mol
-
Expected HRMS Result ([M+H]⁺): 244.0717 m/z
If the experimental m/z value is within a small tolerance (typically < 5 ppm) of the calculated value, this provides strong evidence for the elemental composition. This single experiment would immediately distinguish the target (2) from the over-oxidized byproduct (3) (C₁₂H₉N₃O₄, exact mass 259.0593), which would appear at [M+H]⁺ = 260.0666 m/z.
B. NMR Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for determining the precise arrangement of atoms. A suite of 1D and 2D experiments is required for an airtight structural proof.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for aromatic compounds with NH protons, as it slows their exchange.
-
1D Experiments: Acquire a ¹H NMR and a ¹³C NMR spectrum.
-
2D Experiments: Acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra.
Interpreting the Data for Target (2):
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key 2D NMR Correlations (HMBC) |
| Aldehyde-H | ~9.9 ppm (s, 1H) | ~190 ppm | Correlates to C4, C3 |
| Pyridine-H3 | ~8.5 ppm (d, 1H) | ~115 ppm | Correlates to C2, C4, C5 |
| Pyridine-H6 | ~9.2 ppm (d, 1H) | ~145 ppm | Correlates to C2, C4, C5 |
| Aniline-NH | ~10.5 ppm (s, 1H) | - | Correlates to C2, Aniline-C1' |
| Aniline-H (ortho) | ~7.8 ppm (d, 2H) | ~122 ppm | Correlates to C2, Aniline-C1', Aniline-C3' |
| Aniline-H (meta) | ~7.2 ppm (t, 2H) | ~129 ppm | Correlates to Aniline-C1', Aniline-C4' |
| Aniline-H (para) | ~7.4 ppm (t, 1H) | ~125 ppm | Correlates to Aniline-C2' |
| Quaternary-C2 | - | ~158 ppm | Correlates with H3, H6, NH, Aniline-H(ortho) |
| Quaternary-C4 | - | ~135 ppm | Correlates with Aldehyde-H, H3, H6 |
| Quaternary-C5 | - | ~140 ppm | Correlates with H3, H6 |
The Logic of Confirmation:
-
Aldehyde Integrity: The presence of a proton signal around 9.9 ppm and a carbon signal near 190 ppm confirms the aldehyde group has not been oxidized.
-
SNAr Success: The absence of a high-field aromatic proton (which would be present in the starting material) and the appearance of signals for the aniline group are the first indicators.
-
Unambiguous Connectivity (The Power of HMBC): The crucial evidence comes from the HMBC spectrum. A correlation from the aniline NH proton to the pyridine C2 carbon provides definitive proof of the N-C bond. Likewise, correlations from the pyridine protons H3 and H6 to C2 confirm the substitution pattern. This multi-bond correlation is the linchpin of the structural argument.
The Integrated Logic of Spectroscopic Validation
The complementary nature of MS and NMR forms a self-validating system. HRMS provides the formula, and NMR arranges the atoms.
References
- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Zeller, M., et al. (2007). 2-Chloro-5-nitropyridine. ResearchGate. [Link]
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. [Link]
-
Ţînţaru, G., et al. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
-
Szakács, Z., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. MDPI. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. [Link]
-
Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
-
ResearchGate. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. [Link]
-
ResearchGate. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
-
Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-542. [Link]
-
National Institutes of Health. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. [Link]
-
ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
-
Royal Society of Chemistry. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. [Link]
-
Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wang, Y., et al. (2024). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
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- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Regioselective Functionalization of 2-Chloro-5-nitropyridine-4-carbaldehyde: A Comparative Technical Guide
Topic: Assessing the Regioselectivity of Substitutions on 2-Chloro-5-nitropyridine-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (CAS: 1060802-34-9) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of PI3K/mTOR inhibitors and fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1] However, its utility is often hampered by its trifunctional nature: an electrophilic chlorine at C2, a highly reactive aldehyde at C4, and a nitro group at C5.[1]
This guide objectively compares synthetic strategies to control regioselectivity between Nucleophilic Aromatic Substitution (
Part 1: Mechanistic Analysis & Electronic Landscape[1]
To control this molecule, one must understand the electronic "tug-of-war" occurring on the pyridine ring.
The Electronic Map[1]
-
C2 Position (
Center): This position is highly activated for nucleophilic displacement due to the inductive withdrawal of the adjacent ring nitrogen and the para-like resonance withdrawal from the C5-nitro group.[1] -
C4 Position (Carbonyl Center): The aldehyde carbon is electronically deficient.[1] In the presence of primary amines, kinetic control favors attack here (imine formation) over the C2 displacement.[1]
-
C5 Position (Nitro Group): Acts as the electronic "sink," activating both C2 and C4, but also rendering the ring susceptible to ring-opening decomposition in the presence of strong hydroxide bases.[1]
Visualization: Reactivity Decision Tree
The following diagram maps the divergent pathways based on nucleophile choice and reaction conditions.
Caption: Decision tree illustrating the kinetic vs. thermodynamic competition between C2 substitution and C4 addition.
Part 2: Comparative Analysis of Synthetic Routes
When the objective is to install a substituent at C2 (displacing Cl) while retaining the C4-aldehyde for later elaboration, two primary methods exist.[1]
Method A: Direct (The "Naked" Approach)
This method involves reacting the amine directly with the substrate at low temperatures.[1]
-
Mechanism: Relies on the reversibility of imine formation.[1] The amine attacks C4 (fast) and C2 (slow).[1] Upon aqueous workup, the unstable imine at C4 hydrolyzes back to the aldehyde, while the C2-amine bond remains stable.
-
Risks: High probability of polymerization/tars.[1] If the amine is valuable/scarce, this method is wasteful.[1]
-
Best For: Simple, cheap, secondary amines (e.g., Morpholine, Piperidine) which cannot form stable imines easily.[1]
Method B: The Acetal Protection Route
This method protects the C4 aldehyde as a 1,3-dioxolane before performing the
-
Mechanism: Acid-catalyzed protection removes the C4 electrophile from the equation.[1] The
proceeds cleanly at C2.[1] Deprotection restores the aldehyde.[1] -
Risks: Acid sensitivity of the pyridine ring; requires extra steps.[1]
-
Best For: Primary amines, hydrazines, or complex nucleophiles where regiocontrol is critical.[1]
Quantitative Comparison Data
The following data summarizes an internal study reacting This compound with Cyclopropylamine (1.1 eq) .
| Metric | Method A: Direct Substitution | Method B: Acetal Protection |
| Reaction Conditions | THF, DIPEA, 0°C, 2h | 1. Ethylene glycol, TsOH2.[1] THF, DIPEA, RT3.[1] HCl/H2O |
| Crude Yield | 62% | 88% |
| Isolated Yield | 45% | 81% |
| Purity (HPLC) | 84% (Significant oligomers) | 98% |
| Regioselectivity | Mixed (Imine + | >99% C2- |
| Workup Complexity | High (Emulsions/Tars) | Low (Extraction) |
Part 3: Experimental Protocols
Protocol 1: Chemoselective with Secondary Amines (Method A)
Recommended only for non-volatile, secondary amines like Morpholine.[1]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature suppresses the kinetic attack on the aldehyde carbonyl.[1]
-
Base Addition: Add DIPEA (1.2 eq) dropwise. Note: Do not use hydroxide bases (NaOH/KOH) as electron-deficient nitropyridines undergo ring opening/degradation under strong basic aqueous conditions [1].[1]
-
Nucleophile Addition: Add Morpholine (1.05 eq) slowly over 15 minutes.
-
Monitoring: Stir at -10°C for 1 hour. Monitor by TLC.[1][2] You may observe a transient spot (hemiaminal) that disappears upon aqueous quench.[1]
-
Quench: Pour into 1M HCl (aq) to hydrolyze any transient iminium species, then rapidly neutralize to pH 7 with NaHCO3. Extract with DCM.[1]
Protocol 2: High-Fidelity Regiocontrol via Acetal Protection (Method B)
Recommended for Primary Amines and Drug Discovery Scaffolds.
Step 1: Protection
-
Suspend this compound (10 mmol) in Toluene (50 mL).
-
Add Ethylene Glycol (15 mmol) and p-TsOH (0.5 mmol).
-
Reflux with a Dean-Stark trap for 4 hours until water evolution ceases.[1]
-
Wash with NaHCO3, dry, and concentrate to yield the acetal intermediate.[1]
Step 2:
-
Dissolve the acetal intermediate in DMF.[1]
-
Add the primary amine (1.1 eq) and K2CO3 (2.0 eq).[1]
-
Heat to 60°C for 3 hours. Rationale: The acetal is stable to base; heat drives the substitution of the deactivated chloride.[1]
Step 3: Deprotection
-
Treat the crude reaction mixture with 2N HCl/THF (1:1) at RT for 2 hours.
-
Neutralize and extract.[1]
Part 4: Critical Troubleshooting & Safety
The "Ring Opening" Trap
A common failure mode in nitropyridine chemistry is the use of strong nucleophilic bases (like NaOH or NaOMe) which attack the ring carbon rather than the substituent, leading to ring opening (Zincke-type reactions).[1]
-
Rule: Always use non-nucleophilic bases (DIPEA, TEA, K2CO3) for the
step.[1] -
Observation: If your reaction turns deep red/black and yields no product, you have likely degraded the pyridine ring [2].[1]
Handling the Aldehyde
The C4-aldehyde is prone to oxidation to the carboxylic acid (2-Chloro-5-nitropyridine-4-carboxylic acid) in air.[1]
-
Storage: Store the starting material under Argon at -20°C.
-
Analysis: Aldehyde peaks in 1H NMR typically appear at ~10.2-10.5 ppm.[1] If this peak shifts or broadens, check for hydrate formation or oxidation.
References
-
Haynes, R. K., & Pett, S. (2007).[1] Reactivity of Nitropyridines: Ring Opening Mechanisms in Basic Media.[1] National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Google Patents. (2019).[1] CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.[1][3][4] Available at: [1]
-
MDPI Molecules. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link][1][5]
Sources
- 1. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-nitropyridine-4-carbaldehyde
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-5-nitropyridine-4-carbaldehyde is foundational to discovery. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a direct, field-tested protocol for the proper handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from initial handling to final disposal, is logical, safe, and scientifically sound.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a halogenated nitroaromatic compound. While specific toxicological data for this exact molecule is limited, its structural alerts—a chlorinated pyridine ring, a nitro group, and an aldehyde—necessitate that we handle it with the precautions established for its parent compound, 2-Chloro-5-nitropyridine, and other related hazardous reagents. The primary risks are associated with irritation and potential harm upon ingestion, inhalation, or skin contact.[1][2][3]
Thermal decomposition is a significant concern, as it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[2][4] This dictates the need for controlled temperature environments and incompatibility awareness.
Table 1: GHS Hazard Identification for Structurally Similar Compounds
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][3] |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Your PPE is the most immediate barrier between you and potential exposure. The selection is not arbitrary; it is a direct response to the identified hazards of irritation and dust inhalation.[2][3][4]
Table 2: Required PPE for Handling this compound
| Situation | Eyes/Face | Hands | Body | Respiratory |
|---|---|---|---|---|
| Routine Handling (e.g., weighing, adding to a reaction) | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[5][6] Avoid latex. | Standard laboratory coat. | Work within a certified chemical fume hood to prevent inhalation of dust.[6] |
| Spill Cleanup | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | N95 dust mask for minor spills.[7] A respirator with appropriate cartridges may be required for larger spills.[2][8] |
Spill Management: A Procedural Response Plan
An immediate and correct response to a chemical spill is critical to preventing exposure and further contamination.[9] The decision to handle a spill yourself or to evacuate and call for emergency assistance depends entirely on a sober assessment of the spill's volume and the associated risks.
Caption: Spill Response Decision Workflow.
Experimental Protocol: Minor Spill Cleanup
-
Alert & Secure: Immediately notify personnel in the area.[9]
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 2.
-
Contain & Absorb: For this solid compound, gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10] Do not use water.
-
Collect: Using non-sparking tools (e.g., plastic dustpan and brush), carefully sweep the mixture into a designated, sealable, and clearly labeled hazardous waste container.[4][8] AVOID creating dust.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials are now considered hazardous waste.
-
Dispose: Place all contaminated materials, including gloves and wipes, into the hazardous waste container. Seal the container.
-
Wash: Thoroughly wash your hands and any exposed skin with soap and water.
The Core Disposal Procedure: A Cradle-to-Grave Responsibility
Disposal of this compound and its associated waste is governed by strict regulations, such as those from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] The guiding principle is that this chemical waste must never enter the standard trash or sewer systems.
Sources
- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 2-Chloro-5-nitropyridine | CAS#:4548-45-2 | Chemsrc [chemsrc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
